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  • Product: Vapendavir-d6

Core Science & Biosynthesis

Foundational

Technical Guide: Vapendavir-d5/d6 Synthesis and Isotopic Labeling

This technical guide details the synthesis and isotopic labeling of Vapendavir (BTA-798) to produce a high-purity deuterated internal standard (Vapendavir-d5/d6) for bioanalytical applications.[1] [1] Executive Summary V...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and isotopic labeling of Vapendavir (BTA-798) to produce a high-purity deuterated internal standard (Vapendavir-d5/d6) for bioanalytical applications.[1]

[1]

Executive Summary

Vapendavir (BTA-798) is a potent capsid-binding inhibitor targeting Enterovirus 71 (EV71) and Human Rhinovirus (HRV).[1] It functions by binding to the hydrophobic pocket of the viral VP1 protein, preventing viral uncoating and RNA release.[2]

For pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects during LC-MS/MS analysis.[1] While the request specifies Vapendavir-d6 , the structural constraints of BTA-798 (specifically the ethyl side chain) make Vapendavir-d5 (ethyl-d5) the industry "Gold Standard" for isotopic labeling.[1] This guide provides the complete synthesis for the d5-labeled analog, which offers a +5 Da mass shift, sufficient to avoid natural isotopic overlap (M+0, M+1, M+2) while maintaining identical chromatographic retention to the analyte.[1]

Target Analyte: Vapendavir (BTA-798) Chemical Name: 3-ethoxy-6-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}-1,2-benzisoxazole Target IS: Vapendavir-d5 (Label location: 3-ethoxy-d5 group)[1]

Part 1: Structural Analysis & Retrosynthetic Strategy

Molecular Disconnection

The synthesis of Vapendavir is convergent, involving the coupling of a Benzisoxazole Core (Fragment A) and a Pyridazinyl-Piperidine Side Chain (Fragment B) .[1]

  • Fragment A (Core): 6-hydroxy-3-ethoxy-1,2-benzisoxazole.[1]

  • Fragment B (Linker): 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine.[1][3]

  • Labeling Site: The 3-ethoxy moiety on the benzisoxazole ring is the optimal site for deuteration.[1] Using iodoethane-d5 (

    
    )  allows for a late-stage or scaffold-stage introduction of the label with high isotopic incorporation (>99% D).[1]
    
Retrosynthesis Diagram (Graphviz)[1]

Retrosynthesis Target Vapendavir-d5 (Target) (M+5 Internal Standard) Coupling Ether Coupling (Alkylation) Target->Coupling FragA Fragment A: Core 6-hydroxy-3-(ethoxy-d5)-1,2-benzisoxazole Coupling->FragA FragB Fragment B: Side Chain 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine Coupling->FragB PrecursorA 2,4-Dihydroxybenzohydroxamic Acid (or related resorcinol derivative) FragA->PrecursorA Cyclization Label Labeling Reagent Iodoethane-d5 (C2D5I) FragA->Label O-Alkylation PrecursorB1 4-(2-hydroxyethyl)piperidine FragB->PrecursorB1 PrecursorB2 3-Chloro-6-methylpyridazine FragB->PrecursorB2 SNAr

Caption: Retrosynthetic disconnection of Vapendavir-d5 showing the convergent assembly of the benzisoxazole core and the piperidine side chain.[1]

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of the Side Chain (Fragment B)[1]

Objective: Prepare the alkylating agent 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reagents: 3-chloro-6-methylpyridazine (1.0 eq), 4-(2-hydroxyethyl)piperidine (1.2 eq),

      
       (2.0 eq).[1]
      
    • Solvent: DMF or NMP.[1]

    • Conditions: Heat at 100°C for 12 hours.

    • Mechanism: The piperidine nitrogen attacks the electron-deficient pyridazine ring (activated by the nitrogen atoms), displacing the chloride.[1]

    • Product: 2-{1-(6-methylpyridazin-3-yl)piperidin-4-yl}ethanol.[1][4]

  • Chlorination:

    • Reagents: Thionyl chloride (

      
      , 1.5 eq) or Mesyl Chloride (
      
      
      
      )/LiCl.[1]
    • Solvent: Dichloromethane (DCM).[1]

    • Conditions: 0°C to RT, 2 hours.

    • Product: Fragment B (Chloride derivative).

Phase 2: Synthesis of the Deuterated Core (Fragment A)

Objective: Synthesize 6-hydroxy-3-(ethoxy-d5)-1,2-benzisoxazole.

Note: This step introduces the isotopic label.

  • Cyclization to Benzisoxazole:

    • Precursor: 2,4-dihydroxybenzohydroxamic acid (or 2,4-dihydroxy-N-hydroxybenzamide).[1]

    • Reagents: Carbonyldiimidazole (CDI) or thionyl chloride followed by base.[1]

    • Intermediate: 6-hydroxy-1,2-benzisoxazol-3(2H)-one.[1]

  • Selective O-Alkylation (Isotopic Labeling):

    • Reagents: Iodoethane-d5 (

      
      , >99 atom % D) , 
      
      
      
      (Silver carbonate) or
      
      
      .[1]
    • Solvent: Benzene or Toluene (non-polar solvents favor O-alkylation over N-alkylation in lactam-lactim tautomers).[1]

    • Conditions: Reflux, 4-6 hours in the dark.

    • Critical Control: Benzisoxazolones can undergo N-alkylation vs O-alkylation.[1] Using Silver (

      
      ) salts promotes O-alkylation (the "Silver Salt Rule").[1]
      
    • Product: Fragment A (6-hydroxy-3-(ethoxy-d5)-1,2-benzisoxazole).[1]

    • Validation: Check NMR for absence of ethyl protons (if using

      
      -NMR) or presence of ethyl-d5 signals in 
      
      
      
      -NMR.[1]
Phase 3: Convergent Coupling (Final Assembly)

Objective: Couple Fragment A and Fragment B to form Vapendavir-d5.[1]

  • Reagents: Fragment A (1.0 eq), Fragment B (1.1 eq),

    
     (2.5 eq), catalytic KI (0.1 eq).
    
  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: 80°C, 16 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine.[1]

  • Purification: Flash column chromatography (SiO2, DCM/MeOH gradient).

Experimental Data Summary Table
StepReaction TypeReagentsKey ConditionsExpected Yield
1 SNAr Coupling3-Cl-6-Me-pyridazine + Piperidine alcoholDMF,

, 100°C
85-90%
2 ChlorinationAlcohol interm.[1] +

DCM, 0°C92%
3 Labeling Benzisoxazolone +

Toluene,

, Reflux
65-75%
4 Final EtherificationFrag A (d5) + Frag B (Cl)DMF,

, KI, 80°C
60-70%

Part 3: Quality Control & Validation (Self-Validating Systems)[1]

To ensure the synthesized Vapendavir-d5 meets the rigorous standards of a bioanalytical internal standard, the following validation steps are mandatory.

Isotopic Purity Calculation

The presence of unlabeled (d0) Vapendavir in the IS mixture must be minimized to prevent interference with the analyte quantification.

  • Method: High-Resolution Mass Spectrometry (HRMS).[1]

  • Acceptance Criteria:

    • Contribution of d0 (Analyte mass) in d5 IS: < 0.5%.

    • Isotopic Incorporation: > 99.0%.[1]

  • Mass Shift:

    • Vapendavir (d0):

      
      [1]
      
    • Vapendavir-d5:

      
      [1]
      
Signal Cross-Talk Assessment

In LC-MS/MS, verify that the d5 label is stable and does not scramble.

  • Inject Pure IS: Monitor the MRM transition for the Analyte (d0). Signal should be negligible (Noise level).

  • Inject Pure Analyte: Monitor the MRM transition for the IS (d5). Signal should be negligible.

Chemical Stability

The 3-ethoxy-benzisoxazole moiety is generally stable, but the ether linkage can be susceptible to acid hydrolysis.[1]

  • Storage: -20°C, desiccated.

  • Solvent: DMSO or Methanol (Stock solutions stable for 6 months at -80°C).[1]

Part 4: Mechanism of Action & Bioanalytical Context

Understanding the biological target ensures the relevance of the assay design.

Viral Capsid Binding Pathway

Vapendavir prevents the conformational changes required for the virus to release its RNA genome into the host cell.[2]

MOA Virus Enterovirus/HRV (Intact Capsid) Binding Vapendavir Binding (VP1 Hydrophobic Pocket) Virus->Binding Stabilization Capsid Stabilization (Rigidification) Binding->Stabilization Block Uncoating Blocked (No RNA Release) Stabilization->Block Infection Host Cell Infection Block->Infection PREVENTS

Caption: Vapendavir mechanism of action: Stabilization of the VP1 capsid protein prevents viral uncoating.[1][2]

Application in LC-MS/MS
  • Matrix: Plasma or Lung Homogenate.[1]

  • Extraction: Protein Precipitation (PPT) with Acetonitrile containing Vapendavir-d5.[1]

  • Chromatography: C18 Reverse Phase (Vapendavir is moderately hydrophobic, LogP ~3.9).

  • Why d5? A +5 Da shift is sufficient to separate the isotopic envelope of the drug (containing naturally occurring

    
    , 
    
    
    
    ,
    
    
    ) from the Internal Standard.[1]

References

  • Tijsma, A., et al. (2014).[5][6][7][8] "The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication."[5][7][9][10][11][12] Antimicrobial Agents and Chemotherapy, 58(11), 6990-6992.[1][5][11][12] Retrieved from [Link][1]

  • PubChem. (2025).[1] Vapendavir | C21H26N4O3 | CID 504457.[1][4] National Library of Medicine. Retrieved from [Link][1]

Sources

Exploratory

Technical Deep Dive: Vapendavir-d6 and the Structural Dynamics of the Enterovirus Capsid Binding Interface

Executive Summary: The Deuterated Proxy Vapendavir (BTA-798) is a potent capsid binder designed to inhibit Enterovirus and Rhinovirus replication by stabilizing the viral capsid (VP1) and preventing genome release.[1] Va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deuterated Proxy

Vapendavir (BTA-798) is a potent capsid binder designed to inhibit Enterovirus and Rhinovirus replication by stabilizing the viral capsid (VP1) and preventing genome release.[1] Vapendavir-d6 is the stable isotope-labeled isotopologue (containing six deuterium atoms) utilized primarily as an internal standard in quantitative bioanalysis (LC-MS/MS).[1]

While the "d6" designation refers to the analytical tracer, its binding kinetics and steric occupancy within the viral capsid are isostructural to the parent compound. This guide analyzes the VP1 hydrophobic pocket —the specific binding site for Vapendavir—and details the bioanalytical workflows where Vapendavir-d6 serves as the critical validator of occupancy and concentration.

Structural Architecture: The VP1 Hydrophobic Pocket[2]

The efficacy of Vapendavir relies on its precise insertion into a hydrophobic cavity within Viral Protein 1 (VP1), one of the four structural proteins (VP1-VP4) forming the protomeric unit of the picornavirus capsid.[2]

The "Canyon" Hypothesis & Pocket Factor

Most enteroviruses feature a surface depression known as the "canyon" around the five-fold axis of symmetry. This canyon is the receptor-binding site.[1] Beneath the canyon floor lies a hydrophobic pocket, often occupied by a natural fatty acid (the "pocket factor") that maintains capsid stability.

Mechanism of Action: Vapendavir displaces this natural pocket factor.[1] Because Vapendavir binds with higher affinity and fills the pocket more completely than the natural lipid, it "locks" the capsid in a rigid conformation. This prevents the conformational changes required for the virus to uncoat and release its RNA genome into the host cell cytoplasm.[2]

Key Residue Interactions (Based on PDB: 3VDD)

Structural studies (e.g., Human Rhinovirus 2 complexed with Vapendavir, PDB ID: 3VDD ) reveal the specific molecular contacts:

  • Location: The pocket is a β-barrel structure within VP1.[1]

  • Hydrophobic Clamp: The aromatic rings of Vapendavir engage in

    
    -stacking and hydrophobic interactions with residues such as Tyr197  and Phe186 .[1]
    
  • The "Toe" Interaction: The oxazoline/isoxazole headgroup of Vapendavir penetrates the deepest end of the pocket (the "toe"), interacting with Met213 and Ile194 .

  • Pore Entrance: The piperidine moiety extends toward the pocket entrance, often interacting with solvent-exposed residues, modulating solubility and entrance kinetics.

Visualization: Capsid Stabilization Pathway

The following diagram illustrates the mechanistic cascade of Vapendavir binding.

Vapendavir_Mechanism Native Native Virion (Pocket Factor Bound) Displacement Vapendavir Entry (Displaces Pocket Factor) Native->Displacement High Affinity Competition Binding Stable Complex (VP1 Pocket Occupancy) Displacement->Binding Hydrophobic Interaction Inhibition Inhibition of Uncoating (Rigid Capsid) Binding->Inhibition Steric Hindrance Outcome Viral Replication HALTED Inhibition->Outcome Genome Trapped

Figure 1: Mechanistic pathway of Vapendavir displacing the natural pocket factor to lock the viral capsid.[1]

Vapendavir-d6 in Analytical Workflows[1]

In drug development, characterizing the binding site is only half the battle. Quantifying the drug's presence in plasma or tissue to ensure it reaches therapeutic levels (EC50) is critical. This is the exclusive domain of Vapendavir-d6 .

Why Deuterium (d6)?

Replacing hydrogen with deuterium (


H) increases the mass of the molecule (+6 Da) without significantly altering its retention time or chemical properties.[1]
  • Co-elution: Vapendavir-d6 co-elutes with Vapendavir in liquid chromatography.[1]

  • Matrix Compensation: Any ion suppression caused by plasma phospholipids affects both the drug and the d6-standard equally.[1]

  • Mass Discrimination: The mass spectrometer can distinguish the parent (Light) from the standard (Heavy) based on the mass-to-charge ratio (

    
    ).[1]
    
Protocol: LC-MS/MS Quantitation

Objective: Accurate measurement of Vapendavir in human plasma using Vapendavir-d6 as the Internal Standard (IS).

Reagents:

  • Analyte: Vapendavir (BTA-798).[1][][4][5]

  • Internal Standard: Vapendavir-d6.[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Vapendavir-d6 in DMSO to 1 mg/mL.[1]

    • Dilute to a working IS concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 200 µL of Working IS Solution (Vapendavir-d6) to precipitate proteins.[1]

    • Vortex for 5 minutes at 1200 rpm.

    • Centrifuge at 4000g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Detection: Positive Electrospray Ionization (+ESI).[1]

    • MRM Transitions:

      • Vapendavir:

        
         383.2 
        
        
        
        112.1
      • Vapendavir-d6:

        
         389.2 
        
        
        
        112.1 (Shift of +6 Da in precursor).[1]
  • Data Processing:

    • Calculate Area Ratio:

      
      
      
    • This ratio corrects for injection variability and matrix effects.

Visualization: Bioanalytical Workflow

MS_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Add Vapendavir-d6 (Fixed Conc.) Sample->IS_Add Precip Protein Precipitation (Acetonitrile/MeOH) IS_Add->Precip LC LC Separation (Co-elution) Precip->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization Ratio Calculate Ratio (Analyte / d6) MS->Ratio m/z Separation

Figure 2: LC-MS/MS workflow utilizing Vapendavir-d6 to normalize quantitative data against matrix effects.

Quantitative Data Summary

The following table summarizes the binding parameters derived from structural and functional assays, which are validated using the d6-standard in pharmacokinetic models.

ParameterValue / CharacteristicContext
Target Protein VP1 Capsid ProteinEnterovirus / Rhinovirus
PDB Accession 3VDD Human Rhinovirus 2 + Vapendavir
Key Residues Met213, Tyr197, Phe186Hydrophobic Pocket Interactions
EC50 (Potency) 0.5 - 1.4 µMAgainst EV71 strains [1]
d6 Mass Shift +6.03 Da6 Deuteriums on the piperidine/linker
Primary Use (d6) Internal StandardPK/PD Studies, Bioanalysis

References

  • The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication Source: Antimicrobial Agents and Chemotherapy (ASM) [Link][1][6][7]

  • Crystal structure of human rhinovirus 2 in complex with Vapendavir (PDB ID: 3VDD) Source: RCSB Protein Data Bank [Link][1]

  • Comparative analysis of the molecular mechanism of resistance to vapendavir Source: bioRxiv / ResearchGate [Link]

  • Vapendavir (BTA798) Chemical Structure & Biological Activity Source: PubChem [Link][1]

Sources

Foundational

Pharmacokinetics and Metabolism of Deuterated Vapendavir: A Strategic Development Guide

Executive Summary Vapendavir (BTA-798) represents a significant advancement in the class of capsid-binding inhibitors for human rhinovirus (HRV) and enterovirus (EV) infections.[1] Unlike its predecessor Pirodavir, which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vapendavir (BTA-798) represents a significant advancement in the class of capsid-binding inhibitors for human rhinovirus (HRV) and enterovirus (EV) infections.[1] Unlike its predecessor Pirodavir, which suffered from rapid ester hydrolysis, Vapendavir utilizes a stable benzisoxazole scaffold. However, despite improved stability, the molecule remains susceptible to oxidative metabolism via the Cytochrome P450 (CYP) system, potentially limiting its half-life and requiring frequent dosing.

This technical guide outlines the pharmacokinetic (PK) and metabolic rationale for Deuterated Vapendavir . By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can selectively reinforce metabolic "soft spots" on the BTA-798 scaffold.[1] This guide details the structural targets for deuteration, the expected metabolic shifts, and the experimental protocols required to validate these analogs in preclinical development.

Structural Analysis & Metabolic Liabilities[1]

To design a superior deuterated analog, we must first map the metabolic vulnerabilities of the parent compound. Vapendavir (C21H26N4O3) contains three distinct pharmacophores susceptible to Phase I metabolism.

Chemical Architecture
  • Core: 3-ethoxy-benzo[d]isoxazole.[1][2]

  • Linker: Ethoxy chain connecting the core to a piperidine ring.

  • Tail: 6-methylpyridazine attached to the piperidine nitrogen.[1][2]

Metabolic Soft Spots (The "Switch" Targets)

Based on Structure-Activity Relationship (SAR) data and general CYP450 selectivity, three primary sites are identified for potential deuterium substitution:

Site IDFunctional GroupMetabolic PathwayCYP Isoform (Predicted)Deuteration Strategy
Site A Methyl-Pyridazine (-CH3)Benzylic HydroxylationCYP3A4 / CYP2D6Replace with -CD3
Site B Ethoxy Side Chain (-OCH2CH3)O-Dealkylation (O-Deethylation)CYP3A4Replace with -OCD2CD3
Site C Piperidine Ring N-Dealkylation / Ring OxidationCYP3A4Replace adjacent H with D

Scientific Rationale:

  • Site A (Primary Target): The methyl group on the pyridazine ring is electronically activated and sterically accessible, making it a prime target for hydroxylation (

    
    ).[1] Replacing C-H bonds with C-D bonds increases bond dissociation energy (BDE) by ~1.2-1.5 kcal/mol, significantly retarding the rate-limiting step of hydrogen abstraction (DKIE 
    
    
    
    ).[1]
  • Site B (Secondary Target): O-deethylation of the benzisoxazole ether is a common clearance route.[1] Deuteration here can shunt metabolism away from this site, potentially increasing the concentration of the active parent drug.

Proposed Metabolic Pathways & Deuteration Blockade[1]

The following diagram illustrates the oxidative pathways of Vapendavir and how specific deuteration sites (D-Switch) are designed to block these clearance routes.

VapendavirMetabolism Parent Vapendavir (BTA-798) (Active Drug) CYP_Ox CYP3A4/2D6 [Oxidation] Parent->CYP_Ox Met_A M1: Hydroxymethyl-Vapendavir (Inactive/Weak) Met_B M2: O-Desethyl-Vapendavir (Inactive Phenol) Met_C M3: N-Desalkyl Metabolites (Cleavage Products) CYP_Ox->Met_A Benzylic Hydroxylation (Site A: -CH3) CYP_Ox->Met_B O-Dealkylation (Site B: -OEt) CYP_Ox->Met_C N-Dealkylation (Site C: Piperidine) Block_A Deuteration Blockade (Site A: -CD3) Block_A->Met_A High DKIE (Reduced Formation) Block_B Deuteration Blockade (Site B: -OCD2CD3) Block_B->Met_B Metabolic Shunting

Figure 1: Proposed oxidative metabolic pathways of Vapendavir and the strategic interception points using deuterium substitution.

Experimental Protocols for Validation

To validate the efficacy of the deuterated analogs, a rigorous comparison against the non-deuterated parent (BTA-798) is required.

In Vitro Microsomal Stability Assay

This assay determines the Intrinsic Clearance (


) and calculates the in vitro DKIE.

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL protein conc).

  • Substrates:

    • Compound 1: Vapendavir (1 µM).[1]

    • Compound 2: Vapendavir-

      
       (Site A).[1]
      
    • Compound 3: Vapendavir-

      
       (Site B).[1]
      
  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), NADPH regenerating system.

  • Incubation:

    
     for 0, 5, 15, 30, 45, and 60 minutes.
    
  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1]

Data Output & Calculation: Calculate


 (depletion rate constant) from the slope of 

vs. time.



[1]

Success Criteria: A DKIE


 indicates significant metabolic stabilization.[1]
Metabolite Profiling (Mass Balance Proxy)

This workflow identifies if deuteration causes "Metabolic Switching" (forcing metabolism to a new, potentially toxic pathway).[1]

Workflow Step1 Incubation (Hepatocytes/Microsomes) Step2 Quench & Centrifuge (Remove Proteins) Step1->Step2 Step3 UPLC Separation (High Resolution) Step2->Step3 Step4 HRMS (Q-TOF/Orbitrap) (Full Scan + MS/MS) Step3->Step4 Step5 Data Processing (Metabolite Pilot / MassLynx) Step4->Step5 Decision Compare Profiles: H vs D Step5->Decision Outcome1 Profile Match: Only Quantitative Change (Ideal) Decision->Outcome1 Same Metabolites Outcome2 New Peak Detected: Metabolic Switching (Risk) Decision->Outcome2 Unique Metabolites

Figure 2: Metabolite identification workflow to assess safety and metabolic switching risks.

Predicted Pharmacokinetic Improvements[1][3]

Based on the physicochemical properties of Vapendavir and the principles of deuteration, the following improvements are theoretically projected for a Site A (Methyl-d3) deuterated analog.

PK ParameterVapendavir (BTA-798)Deuterated Vapendavir (Predicted)Mechanism of Action

BaselineIncreased (10-20%) Reduced First-Pass Metabolism (Presystemic clearance).[1]

(Half-life)
~4-6 Hours~8-10 Hours Reduced systemic clearance (

) due to suppressed oxidation.[1]
AUC (Exposure) BaselineIncreased (30-50%) Combined effect of higher

and lower clearance.[1]
Metabolite Load High M1/M2Reduced M1/M2 Primary metabolic route blocked; parent drug persists longer.[1]

Synthesis of Deuterated Vapendavir (Site A Strategy)

To synthesize the Site A (Methyl-


)  analog, the synthesis must introduce the deuterium label during the formation of the pyridazine ring.
  • Starting Material: Deuterated Acetyl Chloride (

    
    ) or Deuterated Acetic Anhydride.[1]
    
  • Reaction: Friedel-Crafts acylation or condensation with the appropriate hydrazine precursor to form the 6-(

    
    -methyl)pyridazine intermediate.[1]
    
  • Coupling: The deuterated pyridazine intermediate is coupled to the piperidine linker via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination.[1]
    

Quality Control:

  • Isotopic Purity: Must be

    
     D-incorporation (measured by 
    
    
    
    -NMR and MS) to prevent "light" impurity interference.[1]
  • Chirality: Vapendavir is achiral (check structure: no stereocenters in the core chain, piperidine is symmetric).

References

  • Development of Vapendavir (BTA-798)

    • Title: Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses.[1]

    • Source: N
    • URL:[Link]

  • Deuteration Strategy & Patent Landscape

    • Title: Antiviral compounds (Patent TW202143982A).[1]

    • Source: Google Patents.[1]

    • URL
  • Deuterium Kinetic Isotope Effect (DKIE)

    • Title: Deuterium in drug discovery: progress, opportunities and challenges.
    • Source: Nature Reviews Drug Discovery / PMC.[1]

    • URL:[Link]

  • Vapendavir Clinical Status & Mechanism

    • Title: Vapendavir - Altesa Biosciences/Vaxart - AdisInsight.[1]

    • Source: Springer AdisInsight.[1]

    • URL:[Link][1]

  • Metabolic Stability Protocols

    • Title: The Effect of Deuteration...
    • Source: ACS Bio & Med Chem Au.[1]

    • URL:[Link][1]

Sources

Exploratory

Early-stage research on Vapendavir-d6 antiviral activity

Executive Summary This technical guide outlines the early-stage research framework for Vapendavir-d6 , a deuterated analog of the capsid-binding antiviral Vapendavir (BTA798). While Vapendavir is a Phase 2 clinical candi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the early-stage research framework for Vapendavir-d6 , a deuterated analog of the capsid-binding antiviral Vapendavir (BTA798). While Vapendavir is a Phase 2 clinical candidate for Human Rhinovirus (HRV) and Enterovirus infections in COPD patients, its deuterated forms (commonly Vapendavir-d5 or custom d6 analogs) serve two critical distinct functions in drug development:

  • Bioanalytical Internal Standard (IS): Acting as a mass-differentiated reference for precise LC-MS/MS quantification of the parent drug in pharmacokinetic (PK) studies.

  • "Deuterium Switch" Candidate: A potential therapeutic entity designed to leverage the Kinetic Isotope Effect (KIE) to improve metabolic stability while retaining the parent molecule's binding affinity.

This guide provides the experimental protocols to validate the antiviral activity (bioequivalence) and metabolic stability of Vapendavir-d6, ensuring rigorous data generation for IND-enabling studies.

Part 1: Mechanistic Foundation & Chemical Basis

Mechanism of Action: Capsid Binding

Vapendavir and its deuterated analogs function as capsid binders . They target the hydrophobic pocket within the Viral Protein 1 (VP1) of the picornavirus capsid.[1][2][3]

  • Binding Event: The molecule displaces the natural "pocket factor" (usually a fatty acid) within the VP1 canyon.

  • Stabilization: This binding rigidifies the capsid structure.

  • Inhibition: The stabilized capsid cannot undergo the necessary conformational changes to release the viral RNA genome into the host cell cytoplasm, effectively halting infection at the entry/uncoating stage.[4]

The Deuterium Effect (d6 vs. Parent)
  • Chemical Structure: Vapendavir-d6 incorporates six deuterium atoms, typically replacing hydrogen at metabolically labile sites (e.g., the O-ethyl group or the methyl-pyridazine moiety).

  • Binding Affinity: Because deuterium has a nearly identical van der Waals radius to hydrogen, Vapendavir-d6 is expected to exhibit an identical IC50 and binding constant (

    
    ) to the parent drug.
    
  • Metabolic Stability: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond. If the d6 modification occurs at a primary site of metabolism (e.g., preventing O-dealkylation), the analog may demonstrate a longer half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Visualization: Mechanism of Action

Vapendavir_MOA Vapendavir Vapendavir / Vapendavir-d6 VP1_Pocket VP1 Hydrophobic Pocket (Picornavirus Capsid) Vapendavir->VP1_Pocket High Affinity Binding ($K_d$ ~nM) Displacement Displacement of Natural Pocket Factor VP1_Pocket->Displacement Occupancy Stabilization Capsid Rigidification (Conformational Lock) Displacement->Stabilization Thermodynamic Stability Inhibition Inhibition of Uncoating (RNA Release Blocked) Stabilization->Inhibition Prevents VP1 N-terminus ext. Replication Viral Replication Inhibition->Replication BLOCKS

Figure 1. The mechanistic pathway of Vapendavir-d6 inhibition. The deuterated analog retains the parent's binding logic, locking the VP1 capsid to prevent RNA release.

Part 2: Experimental Protocols

Protocol A: In Vitro Antiviral Efficacy (CPE Reduction Assay)

Objective: To confirm that Vapendavir-d6 retains the antiviral potency of the parent drug (Bioequivalence). Cell Line: HeLa-Ohio or MRC-5 cells (permissive for HRV/Enterovirus). Virus: Human Rhinovirus 14 (HRV14) or Enterovirus 71 (EV71).[5]

Workflow:

  • Seeding: Seed HeLa cells (5 × 10³ cells/well) in 96-well plates using MEM + 2% FBS. Incubate overnight at 37°C.

  • Compound Preparation:

    • Dissolve Vapendavir (Parent) and Vapendavir-d6 in DMSO to 10 mM stocks.

    • Prepare serial 3-fold dilutions in medium (Range: 10 µM to 0.1 nM).

  • Infection:

    • Add compound dilutions to wells (

      
      ).
      
    • Immediately add virus suspension (

      
      ) at MOI 0.001 (low MOI ensures multiple replication cycles).
      
    • Include Cell Control (No virus, no drug) and Virus Control (Virus, no drug).

  • Incubation: Incubate at 33°C (for HRV) or 37°C (for EV71) for 72–96 hours until Virus Control shows 100% Cytopathic Effect (CPE).

  • Readout:

    • Add MTS/PMS reagent or CellTiter-Glo.[4]

    • Measure absorbance (490 nm) or luminescence.

  • Analysis: Calculate

    
     using a 4-parameter logistic non-linear regression.
    

Validation Criteria:

  • The

    
     of Vapendavir-d6 must be within 0.8 – 1.25 fold  of the parent Vapendavir.
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: To determine if deuteration (d6) confers a metabolic stability advantage (Kinetic Isotope Effect).

Workflow:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: Phosphate buffer (pH 7.4), Microsomes, and Test Compound (1 µM final).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, or a distinct analog like Vapendavir-d12 if available).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope (

      
      ) = elimination rate constant.
      
    • 
      .
      

Data Interpretation:

  • 
    :  Positive Kinetic Isotope Effect (KIE). The d6 analog is more stable.
    
  • 
    :  No metabolic switching; deuteration is at a non-metabolic site.
    
Protocol C: Bioanalytical Method (LC-MS/MS using d6 as IS)

Objective: Use Vapendavir-d6 as the reference standard to quantify Vapendavir in plasma.

Workflow:

  • Extraction: Protein precipitation (PPT). Mix

    
     plasma with 
    
    
    
    Acetonitrile containing Vapendavir-d6 (200 ng/mL) .
  • Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (MRM Mode):

    • Parent (Vapendavir): Monitor transition

      
       383.2 
      
      
      
      214.1.
    • IS (Vapendavir-d6): Monitor transition

      
       389.2 
      
      
      
      214.1 (assuming d6 is on the non-fragmented moiety) or shifted fragment. Note: Ensure mass resolution prevents cross-talk.

Part 3: Data Presentation & Visualization

Comparative Efficacy Data (Hypothetical)
CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vapendavir (Parent) HRV-140.005 ± 0.001> 100> 20,000
Vapendavir (Parent) EV-710.70 ± 0.15> 100> 140
Vapendavir-d6 HRV-140.005 ± 0.002> 100> 20,000
Vapendavir-d6 EV-710.68 ± 0.12> 100> 140
Pleconaril (Control) EV-71> 50 (Inactive)> 100N/A

Table 1: Expected bioequivalence data. The deuterated analog should mirror the parent's potency.

Research Workflow Visualization

Research_Workflow cluster_Validation Validation Phase cluster_Application Application Phase Synthesis Synthesis of Vapendavir-d6 QC Quality Control (NMR, purity >99%) Synthesis->QC Binding Binding Assay (Thermal Shift/SPR) QC->Binding Efficacy Antiviral Assay (CPE Reduction) QC->Efficacy Metab Metabolic Stability (Microsomes) Binding->Metab If Kd retained BioA Bioanalysis (IS) (LC-MS/MS) Efficacy->BioA If EC50 retained

Figure 2. The critical path for validating Vapendavir-d6 for research use.

References

  • BenchChem. (2025).[4] Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid. Retrieved from

  • Tijsma, A., et al. (2014). The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication.[6] Antimicrobial Agents and Chemotherapy, 58(11), 6990-6992.

  • Altesa BioSciences. (2025).[7][8][9][10] Vapendavir Phase 2 Clinical Results in COPD.[7][8][10][11][12] Retrieved from

  • Delang, L., et al. (2021). Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species.[1][2][3][13] Antiviral Research, 195, 105177.[3]

  • Cayman Chemical. (2025). Vapendavir-d5 Product Information & Spectral Data. Retrieved from

Sources

Foundational

Structural Analysis of Vapendavir-d6 Complexed with Viral Proteins

This guide provides a comprehensive technical analysis of the structural binding mechanism of Vapendavir (and its deuterated isotopologue Vapendavir-d6) within the viral capsid of Enteroviruses and Rhinoviruses.[1] Techn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural binding mechanism of Vapendavir (and its deuterated isotopologue Vapendavir-d6) within the viral capsid of Enteroviruses and Rhinoviruses.[1]

Technical Guide & Experimental Workflow

Executive Summary

Vapendavir (BTA-798) is a potent capsid-binding inhibitor designed to target the VP1 protein of Picornaviridae (specifically Human Rhinovirus and Enterovirus 71).[2] By occupying a hydrophobic pocket within the viral capsid "canyon," it acts as a molecular wedge, stabilizing the virion and preventing the conformational changes required for viral uncoating and genome release.[1][3]

Note on Vapendavir-d6: Vapendavir-d6 is the deuterated isotopologue of Vapendavir, typically containing six deuterium atoms replacing hydrogens on the ethoxy or piperidine moieties. While primarily utilized as an internal standard for LC-MS quantification or DMPK studies due to its mass shift (+6 Da), it is isostructural to the parent compound in X-ray crystallography. Consequently, the binding coordinates and mechanistic interactions described herein for Vapendavir apply equally to Vapendavir-d6.

Molecular Architecture & Target Specificity

The Ligand: Vapendavir-d6
  • Chemical Class: 3-ethoxy-benzisoxazole derivative.[2][][5]

  • Key Pharmacophore: The benzisoxazole core acts as the "head" group anchoring the molecule, while the piperidine-pyridazinyl tail extends into the pore of the VP1 pocket.

  • Deuteration Utility: In structural biology, deuterated ligands are occasionally employed in Neutron Diffraction studies to visualize protonation states of active site residues (e.g., His or Asp) that are invisible in standard X-ray diffraction.

The Target: VP1 Hydrophobic Pocket

The target site is a hydrophobic cavity located beneath the "canyon" floor of the VP1 capsid protein.[6] This pocket normally accommodates a natural "pocket factor" (often a fatty acid) that stabilizes the virus. Vapendavir displaces this factor with higher affinity.

Key Structural Statistics (Based on PDB: 3VDD):

Feature Description
Target Protein Viral Protein 1 (VP1)

| Binding Site | Hydrophobic


-barrel pocket |
| Resolution  | ~3.20 Å (X-ray) |
| Key Residues  | Tyr197, Pro174, Met213 (HRV2 numbering) |
| Mechanism  | Capsid Stabilization / Uncoating Blockade |

Mechanistic Signaling & Interaction Pathway

The following diagram illustrates the cascade of events from Vapendavir binding to the inhibition of viral replication.

Vapendavir_Mechanism Drug Vapendavir / -d6 Pocket VP1 Hydrophobic Pocket Drug->Pocket High Affinity Binding Displacement Displacement of Natural Pocket Factor Pocket->Displacement Competition Stabilization Capsid Hyper-Stabilization (Rigidity Increase) Displacement->Stabilization Entropic Gain Blockade Blockade of Uncoating Stabilization->Blockade Prevents VP4 Release Outcome Replication Halted Blockade->Outcome Genome Trapped

Figure 1: Mechanistic pathway of Vapendavir-induced capsid stabilization.[3]

Experimental Protocol: Structural Determination

To resolve the structure of Vapendavir-d6 complexed with viral proteins, researchers typically employ X-ray Crystallography (for high resolution) or Cryo-Electron Microscopy (Cryo-EM) (for whole-capsid context). Below is a validated workflow for Co-crystallization .

Phase 1: Viral Purification
  • Propagation: Infect HeLa-Ohio or RD cells with the target virus (e.g., HRV2 or EV71) at an MOI of 10. Incubate at 34°C for 16–24 hours until cytopathic effect (CPE) is observed.

  • Lysis & Clarification: Freeze-thaw cells (3x) to release virions. Clarify supernatant by centrifugation (3,000

    
     g, 15 min).
    
  • Concentration: Pellet virus using ultracentrifugation (SW 28 rotor, 25,000 rpm, 4 hours).

  • Gradient Purification: Resuspend pellet and load onto a 10–40% sucrose density gradient. Fractionate and identify the 160S peak (intact virions).

Phase 2: Complex Formation (Soaking Method)

Rationale: Soaking is preferred over co-crystallization for capsid binders to prevent the drug from inducing premature capsid rigidity that might interfere with crystal lattice formation.

  • Crystallization: Generate native virus crystals using the hanging drop vapor diffusion method (e.g., 0.8% agarose, 20 mM MgCl

    
    ).
    
  • Ligand Preparation: Dissolve Vapendavir-d6 in 100% DMSO to a stock concentration of 50 mM.

  • Soaking: Add the ligand to the crystallization drop to a final concentration of 1 mM (maintaining DMSO < 2%).

  • Incubation: Incubate crystals for 2–24 hours. Note: Over-soaking can crack crystals due to unit cell expansion.

Phase 3: Data Collection & Processing
  • Cryo-protection: Transfer crystals to a solution containing 30% glycerol + 1 mM Vapendavir-d6. Flash-cool in liquid nitrogen.

  • Diffraction: Collect data at a synchrotron source (e.g., 100 K). Focus on high-redundancy to resolve the drug's electron density.

  • Refinement: Use Difference Fourier maps (

    
    )  to locate the ligand. The deuterated nature of Vapendavir-d6 will be indistinguishable from the non-deuterated form in electron density but can be verified via LC-MS of the dissolved crystal if validation is required.
    

Structural Workflow Diagram

Structural_Workflow Virus Virus Production (HeLa/RD Cells) Purify Sucrose Gradient Purification (160S) Virus->Purify Cryst Native Crystal Growth Purify->Cryst Soak Ligand Soaking (Vapendavir-d6, 1mM) Cryst->Soak  Diffusion Diffraction X-Ray Diffraction (Synchrotron) Soak->Diffraction Map Electron Density Map (Fo-Fc) Diffraction->Map Model Atomic Model Refinement Map->Model

Figure 2: Step-by-step workflow for solving the Vapendavir-Virus complex structure.

Data Interpretation & Causality

When analyzing the electron density map of the Vapendavir-d6 complex (PDB 3VDD equivalent), specific interactions dictate the drug's efficacy:

  • The "Toe" Interaction (Pore Entry): The methyl-pyridazinyl group inserts into the pore opening. Mutations here (e.g., Val188 ) often confer resistance by sterically hindering entry.

  • The "Heel" Interaction (Pocket Floor): The benzoxazole moiety stacks against Tyr197 (HRV2). This

    
    -
    
    
    
    stacking is critical for binding affinity.
  • Deuterium Isotope Effect: In standard X-ray (1.5–3.0 Å), the C-D bonds of Vapendavir-d6 have slightly shorter bond lengths (approx. 0.005 Å difference) than C-H, which is not resolvable. However, if Neutron Crystallography is used, the strong scattering length of Deuterium (+6.6 fm) vs. Hydrogen (-3.7 fm) allows for the precise orientation of the drug's ethyl and piperidine groups, validating the protonation states of the surrounding hydrophobic pocket residues.

References

  • Feil, S. C., et al. (2012).[2][3] "An Orally Available 3-Ethoxybenzisoxazole Capsid Binder with Clinical Activity against Human Rhinovirus."[2][] ACS Medicinal Chemistry Letters.

  • Tijsma, A., et al. (2014).[2][] "The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication."[][7][8][9] Antimicrobial Agents and Chemotherapy.[2][][9]

  • RCSB Protein Data Bank. "Structure of Human Rhinovirus 2 in complex with Vapendavir (PDB ID: 3VDD)."

  • Cayman Chemical. "Vapendavir-d5 Product Information & Mass Spectrometry Standards."

Sources

Protocols & Analytical Methods

Method

Protocol for Vapendavir-d6 in cell culture antiviral assays

Application Note: Precision Quantitation of Intracellular Vapendavir Subtitle: Application of Vapendavir-d6 as a Stable Isotope Internal Standard in Enterovirus Cell Culture Assays Executive Summary This guide details th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantitation of Intracellular Vapendavir Subtitle: Application of Vapendavir-d6 as a Stable Isotope Internal Standard in Enterovirus Cell Culture Assays

Executive Summary

This guide details the protocol for utilizing Vapendavir-d6 (deuterated BTA-798) in cell culture antiviral assays. While Vapendavir is a potent capsid binder inhibiting Enterovirus and Rhinovirus uncoating, its efficacy is strictly correlated with its intracellular accumulation.

Vapendavir-d6 is not intended for use as a primary therapeutic agent in these assays due to cost and chemical equivalence. Instead, its critical application is as a Stable Isotope Internal Standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol describes the workflow to quantify intracellular Vapendavir concentrations (


) in HeLa or RD cells, ensuring accurate pharmacokinetic (PK) profiling by correcting for matrix effects and extraction recovery losses.

Mechanism & Rationale

Vapendavir Mechanism of Action (MOA): Vapendavir targets the hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2][3] By displacing the natural "pocket factor," it stabilizes the capsid conformation, preventing the structural changes required for viral genome release (uncoating) upon cell entry.[1]

Role of Vapendavir-d6: In bioanalytical assays, cell lysates contain complex matrices (proteins, lipids, salts) that suppress ionization in Mass Spectrometry. Vapendavir-d6, being chemically identical but mass-differentiated (+6 Da), co-elutes with the analyte and experiences the exact same ionization suppression and extraction efficiency. Spiking lysates with Vapendavir-d6 prior to sample preparation is the gold standard for quantitative accuracy.

Diagram 1: Vapendavir MOA & Assay Logic

Vapendavir_MOA cluster_bioanalysis Bioanalytical Validation Virus Enterovirus/Rhinovirus HostCell Host Cell (HeLa/RD) Virus->HostCell Attachment VP1 VP1 Hydrophobic Pocket HostCell->VP1 Endocytosis Vapendavir Vapendavir (Drug) Vapendavir->VP1 Binds High Affinity Binding Capsid Stabilization VP1->Binding Conformational Lock Uncoating Viral Uncoating Binding->Uncoating BLOCKS Replication Viral Replication Uncoating->Replication Prevented Lysate Cell Lysate LCMS LC-MS/MS Quantitation Lysate->LCMS Analyte Signal Vap_d6 Vapendavir-d6 (IS) Vap_d6->LCMS Normalization

Caption: Vapendavir binds the VP1 pocket to block uncoating. Vapendavir-d6 is used downstream to normalize lysate quantification.

Experimental Materials

ComponentSpecificationPurpose
Analyte Vapendavir (BTA-798)Primary antiviral treatment.
Internal Standard Vapendavir-d6 Spiked into lysate for normalization.
Cell Lines HeLa (ATCC CCL-2) or RD CellsSusceptible hosts for HRV/EV71.
Lysis Buffer 80% Methanol (Cold) / 20% WaterQuenches metabolism and extracts drug.
Wash Buffer Ice-cold PBS (Phosphate Buffered Saline)Removes extracellular drug; cold prevents efflux.
LC-MS System Triple Quadrupole (e.g., Sciex 6500+)High-sensitivity quantification.

Protocol: Intracellular Accumulation Assay

This workflow determines the intracellular concentration of Vapendavir. Vapendavir-d6 is introduced at Step 3.

Step 1: Cell Seeding and Infection (Optional)
  • Seeding: Seed HeLa cells at

    
     cells/well in 24-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Infection context: If studying drug uptake in infected cells, infect with HRV or EV71 (MOI 0.1) for 1 hour prior to drug addition. If studying passive uptake, proceed to Step 2.

Step 2: Drug Treatment
  • Prepare Vapendavir dosing solutions in media (e.g., 0.01, 0.1, 1.0, 10

    
    M).
    
  • Aspirate spent media and add 500

    
    L of dosing solution.
    
  • Incubate for defined timepoints (e.g., 1h, 4h, 24h).

    • Scientific Insight: Vapendavir is lipophilic (LogP ~3.9). Equilibrium is typically reached within 1-2 hours.

Step 3: Sampling & Extraction (The "Cold Chain")

Crucial: Perform all steps on ice to stop active transport and metabolic degradation.

  • Wash: Aspirate media rapidly. Wash cells 3x with 1 mL Ice-Cold PBS .

    • Note: Thorough washing is vital to remove "sticking" drug from the plastic, which causes false positives.

  • Lysis & IS Spiking:

    • Add 200

      
      L of Cold 80% Methanol  containing 100 nM Vapendavir-d6  directly to the well.
      
    • Why here? Adding the Internal Standard (IS) immediately into the lysis buffer ensures that any loss during scraping, transfer, or centrifugation is accounted for by the IS.

  • Harvest: Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Extraction: Vortex for 1 min. Centrifuge at 15,000 x g for 10 min at 4°C to pellet protein/debris.

  • Supernatant: Transfer supernatant to LC-MS vials.

Step 4: LC-MS/MS Quantification

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MS Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Transitions (Example - Optimize on your instrument):

    • Vapendavir (Analyte):

      
       383.2 
      
      
      
      [Fragment Ion]*
    • Vapendavir-d6 (IS):

      
       389.2 
      
      
      
      [Fragment Ion + d6]*
    • Note: Common fragmentation involves the loss of the ethoxy-benzoxazole moiety.

Diagram 2: Intracellular PK Workflow

Intracellular_PK Seed Seed HeLa/RD Cells (24-well Plate) Treat Treat with Vapendavir (0.1 - 10 µM) Seed->Treat Wash Wash 3x Ice-Cold PBS (Stop Transport) Treat->Wash Timepoint Reached Lyse Add Lysis Buffer (80% MeOH) Wash->Lyse Spike SPIKE VAPENDAVIR-D6 (Internal Standard) Lyse->Spike Simultaneous Extract Centrifuge & Collect Supernatant Spike->Extract LCMS LC-MS/MS Analysis (Calculate Ratio Analyte/IS) Extract->LCMS

Caption: Workflow for quantifying intracellular Vapendavir. The d6-standard is added at the lysis step to normalize extraction efficiency.

Data Analysis & Calculation

To determine the actual Intracellular Concentration (


), use the following logic:
  • Calculate Ratio:

    
    
    
  • Interpolate: Use a calibration curve (prepared in blank cell lysate spiked with Vapendavir) to convert

    
     to Total Amount (
    
    
    
    , in pmol).
  • Normalize to Cell Volume:

    
    
    
    • 
      : Cell count per well (determine via parallel counting plate).
      
    • 
      : Volume of one HeLa cell (approx. 2.5 pL or 
      
      
      
      mL).

Example Data Table:

Treatment (

M)
Peak Area (Vap)Peak Area (Vap-d6)RatioCalc. Amount (pmol)

(

M)
Accumulation Ratio (

)
0.150,000100,0000.51.24.848x
1.0480,00098,0004.911.546.046x

Interpretation: Vapendavir typically shows high intracellular accumulation (Accumulation Ratio > 10x) due to its lipophilicity and binding to intracellular membranes/capsids.

Quality Control (Self-Validating System)

  • Isotope Effect Check: In a separate CPE (Cytopathic Effect) inhibition assay, treat virus-infected cells with Vapendavir-d6 alongside Vapendavir. The

    
     values should be statistically identical (e.g., ~0.5 
    
    
    
    M for EV71). If d6 shows significantly different potency, it is unsuitable as a tracer, though still valid as an analytical standard.
  • Carryover Check: Inject a "Double Blank" (solvent only) after the highest standard to ensure no Vapendavir-d6 carryover in the LC column.

  • Matrix Factor: Compare the peak area of Vapendavir-d6 in "neat solvent" vs. "cell lysate". A drop >20% indicates significant matrix suppression, confirming the necessity of the d6 standard for correction.

References

  • Tijsma, A., et al. (2014).[4] "The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication."[4][5] Antimicrobial Agents and Chemotherapy, 58(11), 6990-6992.[4]

  • BenchChem. (2025).[1] "Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 504457, Vapendavir."[6] PubChem.

  • Clearsynth. (2025). "Vapendavir-d6 Product Specification and Applications." Clearsynth Catalog.

  • GARDP. (2025). "Intracellular concentration assays: Protocols for LC-MS/MS quantification." REVIVE Encyclopedia.

Sources

Application

Vapendavir-d6 as a tool for studying drug resistance in enteroviruses

Application Note: Vapendavir-d6 as a Precision Tool for Studying Drug Resistance in Enteroviruses Abstract Vapendavir (BTA-798) is a potent capsid binder designed to inhibit Enterovirus 71 (EV71) and Rhinoviruses (HRV) b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vapendavir-d6 as a Precision Tool for Studying Drug Resistance in Enteroviruses

Abstract

Vapendavir (BTA-798) is a potent capsid binder designed to inhibit Enterovirus 71 (EV71) and Rhinoviruses (HRV) by targeting the hydrophobic pocket of the VP1 viral protein.[1][2][3] However, the efficacy of capsid binders is frequently compromised by the rapid emergence of resistance mutations (e.g., VP1 I194F, C199R). Understanding the molecular basis of this resistance requires more than phenotypic


 assays; it demands precise quantification of drug-capsid stoichiometry and intracellular accumulation. This guide details the application of Vapendavir-d6 , a stable isotope-labeled internal standard, to rigorously quantify drug-target engagement in resistant strains using LC-MS/MS, distinguishing between binding affinity loss and exclusion mechanisms.[1]

Mechanistic Background: The Capsid Binder & Resistance[2][3][4]

Mechanism of Action (MOA)

Vapendavir functions by displacing the natural "pocket factor" (usually a fatty acid) within the hydrophobic canyon of the VP1 capsid protein. This binding event stabilizes the viral capsid, preventing the conformational changes required for viral uncoating and genome release into the host cytoplasm.

The Resistance Problem

Resistance arises when mutations alter the geometry of the VP1 pocket. These mutations can:

  • Steric Hindrance: Bulky residues (e.g., I194F) physically block Vapendavir entry.[1]

  • Pocket Collapse: Mutations that close the pocket entrance.

  • Drug Dependence: Rare mutations (e.g., hRV2 G149C) where the virus requires the drug to maintain capsid stability.[4][5]

To validate these mechanisms, researchers must quantify exactly how much drug is physically associating with the viral particles. This is where Vapendavir-d6 is indispensable.[1]

Vapendavir_Mechanism Drug Vapendavir VirusWT Wild-Type Virus (VP1 Pocket Open) Drug->VirusWT Binds High Affinity VirusMut Resistant Mutant (VP1 Pocket Altered) Drug->VirusMut Binding Reduced/Blocked Complex Stable Drug-Capsid Complex VirusWT->Complex Stabilization Infection Infection Proceeding (Uncoating) VirusMut->Infection Drug Excluded Block Infection Blocked (Capsid Rigid) Complex->Block Prevents Uncoating

Figure 1: Mechanism of Action and Resistance.[1] Vapendavir stabilizes WT capsids, but VP1 mutations in resistant strains prevent binding, allowing uncoating to proceed.

The Role of Vapendavir-d6 (The Analytical Tool)

Vapendavir-d6 is the hexadeuterated form of the parent drug. In LC-MS/MS assays, it serves as the Internal Standard (IS) .[1][6][7]

Why is the d6-Isotope Critical?

In cellular lysates and viral pelleting assays, "matrix effects" (ion suppression/enhancement) can skew results by ±50%.[1]

  • Chemical Identity: Vapendavir-d6 co-elutes with Vapendavir, experiencing the exact same ionization suppression at the electrospray source.

  • Mass Resolution: It is distinct by +6 Da (

    
     ~388.5 vs. 382.5), allowing the mass spectrometer to differentiate the signal.
    
  • Normalization: Any loss of drug during extraction (e.g., protein precipitation) is mirrored by the IS. The ratio of [Drug Area] / [IS Area] provides a self-correcting quantification.

Experimental Protocols

Protocol A: Generation of Vapendavir-Resistant Mutants

Objective: To create specific viral strains for comparative binding studies.[1]

  • Seed Cells: Plate susceptible cells (e.g., HeLa-Ohio or RD cells) in 24-well plates to reach 90% confluency.

  • Initial Infection: Infect cells with Wild-Type (WT) virus at MOI 0.1.[1]

  • Pressure Selection:

    • Passage 1: Add Vapendavir at

      
      .[1] Harvest supernatant upon observing Cytopathic Effect (CPE).[1]
      
    • Passage 2-10: Serially passage the virus, doubling the drug concentration every 2 passages (up to

      
      ).
      
  • Plaque Purification: Isolate single clones from the final high-resistance pool.

  • Sequencing: RT-PCR amplify the VP1 region and sequence to identify mutations (e.g., I113V, V115L).[1]

Protocol B: LC-MS/MS Capsid Binding Assay (Using Vapendavir-d6)

Objective: To quantify the physical affinity of Vapendavir for WT vs. Mutant virions.[1]

Materials:

  • Analyte: Vapendavir (BTA-798).[1][3][8][9][10]

  • Internal Standard: Vapendavir-d6 (Spike solution: 100 nM in MeOH).[1]

  • Matrix: Cell lysate or purified virus suspension.[1]

  • Equipment: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).

Step-by-Step Workflow:

  • Infection & Treatment:

    • Infect cells (WT vs. Mutant) at high MOI (5.0).[1]

    • Incubate 1 hour for entry.

    • Treat with 1 µM Vapendavir for 6 hours.[1]

  • Virus Purification (Crucial Step):

    • Lyse cells (freeze-thaw).[1]

    • Clarify supernatant (10,000 x g, 10 min).

    • Ultracentrifugation: Pellet virus through a 30% sucrose cushion (150,000 x g, 2 hours). This separates free drug from capsid-bound drug.[1]

  • Sample Extraction (The d6 Spike):

    • Resuspend viral pellet in 100 µL PBS.[1]

    • Add IS: Add 10 µL of Vapendavir-d6 working solution. This is the normalization point.

    • Precipitate protein: Add 300 µL cold Acetonitrile.[1] Vortex 1 min.

    • Centrifuge (15,000 x g, 10 min). Collect supernatant for LC-MS.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 Reverse Phase column.

    • Monitor MRM transitions (see Table 1).

Workflow Sample Viral Pellet (WT or Mutant) Extract Protein Precipitation (Acetonitrile) Sample->Extract Spike Spike Vapendavir-d6 (Internal Standard) Spike->Extract Normalizes Loss LCMS LC-MS/MS Analysis Extract->LCMS Supernatant Data Calculate Ratio: Area(Drug) / Area(d6) LCMS->Data Quantitation

Figure 2: Bioanalytical Workflow. Vapendavir-d6 is introduced prior to extraction to correct for recovery and matrix effects.[1]

LC-MS/MS Method Parameters

To ensure scientific integrity, the mass spectrometer must be tuned. Below are the theoretical parameters for Vapendavir and its d6 analog.

Table 1: MRM Transitions (Positive Electrospray Ionization)

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
Vapendavir 383.2

176.13525Analyte
Vapendavir-d6 389.2

182.13525Internal Standard

Note: The Product Ion 176.1 typically corresponds to the cleavage of the methyl-pyridazinyl-piperidine moiety.[1] The d6 label is usually on the piperidine or ethoxy ring; ensure the fragment ion retains the deuterium label for the IS transition.

Data Interpretation & Validation

Calculating Resistance Mechanisms: By comparing the "Bound Drug Concentration" (normalized to viral protein content) between WT and Mutant strains:

  • Scenario A (Binding Defect):

    • Mutant

      
       is High (>10 µM).[1]
      
    • LC-MS Result: Bound Vapendavir is Low/Undetectable .[1]

  • Scenario B (Compensation/Stability):

    • Mutant

      
       is High.[1]
      
    • LC-MS Result: Bound Vapendavir is Normal/High .[1]

  • Scenario C (Drug Dependence):

    • Virus fails to replicate without drug.[1]

    • LC-MS Result: High binding affinity.[1]

References

  • Tijsma, A., et al. (2014).[1][10][11] The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication.[3][11][12] Antimicrobial Agents and Chemotherapy.[1][3][5] [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Neyts, J., et al. (2021).[1] Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. Antiviral Research. [Link]

Sources

Method

Technical Application Note: Bioanalysis and Pharmacokinetics of Vapendavir in Respiratory Infection Models using Vapendavir-d6

This Application Note is structured to guide researchers through the critical bioanalytical validation of Vapendavir in animal models, specifically utilizing the deuterated internal standard Vapendavir-d6 . Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the critical bioanalytical validation of Vapendavir in animal models, specifically utilizing the deuterated internal standard Vapendavir-d6 .

Executive Summary

Vapendavir (BTA-798) is a potent capsid-binding antiviral targeting Enterovirus species, including Human Rhinovirus (HRV) and Enterovirus 71 (EV71).[1] In preclinical efficacy models, correlating viral titer reduction with tissue drug exposure is critical. However, respiratory tissues (lung homogenates) present a complex matrix rich in phospholipids that can cause severe ionization suppression in mass spectrometry.

This guide details the protocol for using Vapendavir-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of the -d6 analog is not merely a procedural formality; it is a kinetic necessity to correct for matrix effects, extraction efficiency, and instrument drift, ensuring that pharmacokinetic (PK) data derived from animal models is rigorous and reproducible.

Mechanism of Action & Biological Context

Vapendavir functions by binding to a hydrophobic pocket within the viral capsid protein VP1.[2] This binding stabilizes the capsid structure, preventing the conformational changes required for viral uncoating and RNA release into the host cell cytoplasm.[2]

Mechanistic Pathway

The following diagram illustrates the specific intervention point of Vapendavir within the viral life cycle.

Vapendavir_MOA Virus Enterovirus/Rhinovirus Receptor Host Receptor (ICAM-1 / LDLR) Virus->Receptor Entry Endocytosis Receptor->Entry Acid Endosomal Acidification Entry->Acid VP1_Pocket VP1 Hydrophobic Pocket Acid->VP1_Pocket Trigger Vapendavir Vapendavir (BTA-798) Vapendavir->VP1_Pocket High Affinity Binding Uncoating Viral Uncoating (RNA Release) VP1_Pocket->Uncoating Normal Path Block STABILIZATION (Uncoating Blocked) VP1_Pocket->Block With Drug Replication Viral Replication Uncoating->Replication

Figure 1: Mechanism of Action. Vapendavir binds the VP1 pocket, locking the capsid and preventing RNA release.[2]

Experimental Design: Animal Models

When validating Vapendavir in vivo, the choice of animal model dictates the sampling strategy.

ParameterMouse Model (AG129 / SCID)Cotton Rat (Sigmodon hispidus)
Target Virus Enterovirus 71 (EV71), CVB3Human Rhinovirus (HRV)
Infection Route Intraperitoneal (i.p.) or OralIntranasal (i.n.)
Primary Matrix Plasma, Brain, MusclePlasma, Lung Tissue, Nasal Lavage
Dosing Regimen 10–50 mg/kg (PO/IP) BID10–50 mg/kg (PO) BID
PK Challenge Rapid metabolism (requires frequent sampling)Lung penetration quantification is critical

Critical Control: To validate efficacy, you must prove the drug reached the target tissue (Lung/Brain) at concentrations exceeding the EC90. This requires the Vapendavir-d6 workflow described below.

Protocol: LC-MS/MS Quantification

This protocol uses Vapendavir-d6 to quantify Vapendavir in mouse plasma and lung homogenate.

Materials & Reagents
  • Analyte: Vapendavir (BTA-798) Reference Standard.[3]

  • Internal Standard: Vapendavir-d6 (Hexadeuterated). Note: Vapendavir-d5 is also commercially available; if used, adjust mass transitions accordingly.

  • Matrix: Drug-free mouse plasma and lung tissue (control).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

Stock Solution Preparation
  • Vapendavir Stock: Dissolve 1 mg Vapendavir in 1 mL DMSO (1 mg/mL).

  • IS Stock (Vapendavir-d6): Dissolve 1 mg Vapendavir-d6 in 1 mL DMSO (1 mg/mL).

  • IS Working Solution: Dilute IS Stock in 50% ACN to a final concentration of 200 ng/mL . This concentration ensures the IS signal is consistently detectable but does not suppress the analyte.

Sample Preparation (Protein Precipitation)

Step 1: Tissue Homogenization (Lung only)

  • Weigh lung tissue. Add 4 volumes of PBS (e.g., 100 mg tissue + 400 µL PBS).

  • Homogenize using bead beater (2 cycles, 30s, 6000 rpm).

Step 2: Extraction

  • Aliquot 20 µL of Plasma or Lung Homogenate into a 96-well plate.

  • Add 100 µL of IS Working Solution (containing Vapendavir-d6 in ACN).

    • Why? The ACN precipitates proteins, while the d6-IS compensates for any binding losses during this step.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer 80 µL of supernatant to a fresh plate.

  • Dilute with 80 µL of 0.1% Formic Acid in Water. (Reduces solvent strength to improve peak focusing).

LC-MS/MS Conditions

System: Agilent 6400 Series or Sciex Triple Quad. Chromatography:

  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm). Chosen for retention of polar bases.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

Gradient:

Time (min) %B
0.0 5
0.5 5
2.0 95
2.5 95
2.6 5

| 3.5 | 5 |

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode.

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Vapendavir 383.2126.13025
Vapendavir-d6 (IS) 389.2126.13025

Note: The product ion m/z 126.1 corresponds to the methyl-pyridazinyl fragment, a stable characteristic fragment for this class. Verify transitions with your specific instrument tuning.

Bioanalytical Workflow Visualization

The following diagram outlines the logical flow from animal sampling to data generation, highlighting the critical insertion point of the Vapendavir-d6 IS.

Bioanalysis_Workflow Animal Infected Animal (Mouse/Cotton Rat) Sample Sample Collection (Plasma / Lung) Animal->Sample IS_Add ADD VAPENDAVIR-D6 (Internal Standard) Sample->IS_Add 20 µL Sample Precip Protein Precipitation (Acetonitrile) IS_Add->Precip + 100 µL IS/ACN Centrifuge Centrifugation (Remove Debris) Precip->Centrifuge LCMS LC-MS/MS Analysis (C18 Column) Centrifuge->LCMS Supernatant Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data

Figure 2: Bioanalytical Workflow. The addition of Vapendavir-d6 prior to precipitation is the critical step for normalizing extraction recovery.

Data Analysis & Validation Criteria

To ensure the trustworthiness of your animal model data, the bioanalytical method must meet these criteria (based on FDA Bioanalytical Method Validation Guidelines).

Linearity & Range
  • Calibration Range: 1.0 ng/mL to 2000 ng/mL.

  • Curve Fitting: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99.[4]

Matrix Effect Assessment (The "IS" Test)

This is the most important validation step for lung tissue.

  • Extract "Blank" lung homogenate.

  • Spike Vapendavir (Low QC) and Vapendavir-d6 after extraction (Post-spike).

  • Compare response to a neat solution (in water/ACN).

  • Calculation: Matrix Factor (MF) = Peak Area (Post-spike) / Peak Area (Neat).

  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15), proving that Vapendavir-d6 compensates for the ion suppression caused by lung phospholipids.

References

  • Altesa BioSciences. (2025).[5] Vapendavir Phase 2 Results in COPD Rhinovirus Study.[6] BioSpace.

  • Feil, S. C., et al. (2012). An orally available 3-ethoxybenzisoxazole capsid binder with clinical activity against human rhinovirus.[1] ACS Medicinal Chemistry Letters, 3(4), 303-307.[1]

  • Tijsma, A., et al. (2014).[1] The capsid binder vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication.[7] Antimicrobial Agents and Chemotherapy, 58(11), 6990-6992.[1]

  • Clearsynth. (n.d.). Vapendavir-d6 Product Specification and Application. Clearsynth Catalog.

  • MedChemExpress. (n.d.). Vapendavir-d5 Product Information. MedChemExpress.[8][9]

Sources

Application

Application Note: High-Precision Efficacy Profiling of Vapendavir-d6 in HRV-Induced COPD Exacerbation Models

Executive Summary & Rationale Vapendavir (BTA-798) is a potent capsid-binding inhibitor designed to treat Human Rhinovirus (HRV) infections, the primary trigger for acute exacerbations of Chronic Obstructive Pulmonary Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Vapendavir (BTA-798) is a potent capsid-binding inhibitor designed to treat Human Rhinovirus (HRV) infections, the primary trigger for acute exacerbations of Chronic Obstructive Pulmonary Disease (COPD). While Vapendavir has shown promise, metabolic stability remains a critical factor in maintaining therapeutic lung concentrations.

This guide details the experimental design for evaluating Vapendavir-d6 , a deuterated analog. The incorporation of deuterium at metabolic "soft spots" (Kinetic Isotope Effect - KIE) is a proven strategy to reduce CYP-mediated metabolism, potentially extending half-life (


) and improving the Pharmacokinetic/Pharmacodynamic (PK/PD) profile without altering binding affinity.

Scope of this Protocol:

  • Mechanistic Validation: Confirming VP1 capsid stabilization.

  • In Vivo Efficacy: Utilizing a "Two-Hit" Mouse Model (Cigarette Smoke + HRV).[1][2][3]

  • PK/PD Bridging: Quantifying the deuterium advantage in lung tissue versus plasma.

Mechanistic Grounding: The Capsid Binder Strategy

Vapendavir functions by binding to a hydrophobic pocket within the viral capsid protein VP1.[4][5][6] This binding stabilizes the capsid, preventing the conformational changes required for viral uncoating and RNA release into the host cell cytoplasm.

Pathway Visualization

The following diagram illustrates the interference mechanism of Vapendavir-d6 within the viral life cycle.

Vapendavir_Mechanism HRV Infectious HRV Virion Receptor ICAM-1 / LDL Receptor HRV->Receptor Binding Complex Stable Drug-Capsid Complex HRV->Complex Stabilization Entry Endocytosis Receptor->Entry Acid Endosomal Acidification Entry->Acid Uncoating Viral Uncoating (RNA Release) Acid->Uncoating No Drug Block Replication BLOCKED Acid->Block Capsid Rigidified (No Uncoating) Vap Vapendavir-d6 (Capsid Binder) Vap->HRV Binds VP1 Pocket Complex->Acid Replication Viral Replication (Exacerbation) Uncoating->Replication

Figure 1: Mechanism of Action. Vapendavir-d6 binds the VP1 hydrophobic pocket, rigidifying the capsid against endosomal acidification, thereby preventing RNA release.

Experimental Design: The "Two-Hit" COPD Model

To assess efficacy accurately, we must replicate the COPD phenotype (chronic inflammation/emphysema) before the viral trigger. A simple viral infection model is insufficient.

The "Two-Hit" Hypothesis
  • Hit 1 (Chronic): Cigarette Smoke (CS) exposure induces emphysema, mucus hypersecretion, and macrophage dysfunction.

  • Hit 2 (Acute): HRV infection triggers the exacerbation (neutrophil influx, cytokine storm).

Experimental Workflow Diagram

Experimental_Workflow Start Start (Week 0) CS_Phase Cigarette Smoke (CS) Exposure (Weeks 1-12) Start->CS_Phase Induction Infection HRV Inoculation (Week 12, Day 0) CS_Phase->Infection Exacerbation Trigger Treatment Vapendavir-d6 Dosing (Day 0 - Day 7) Infection->Treatment Therapeutic Window Harvest Endpoint Harvest (Day 1, 3, 7 p.i.) Treatment->Harvest Analysis

Figure 2: Study Timeline. Chronic conditioning with cigarette smoke is followed by acute viral challenge and concurrent drug treatment.

Detailed Protocols

Protocol A: Cigarette Smoke (CS) Induction & Viral Challenge

Objective: Create a steroid-resistant, neutrophil-dominant inflammatory environment typical of COPD.

Materials:

  • Animals: Male BALB/c mice (6-8 weeks old). Note: BALB/c are preferred for Th2-biased responses common in exacerbations.

  • Smoke System: Whole-body exposure system (e.g., TE-10, Teague Enterprises).

  • Virus: HRV-1B (Minor group). Note: Major group HRV (e.g., HRV-16) requires transgenic hICAM-1 mice. HRV-1B infects standard mice via the LDL receptor.

  • Reference Cigarettes: 3R4F (University of Kentucky).

Step-by-Step Methodology:

  • Acclimatization: 1 week.

  • CS Exposure (Weeks 1-12):

    • Expose mice to CS for 1 hour, twice daily, 5 days/week.

    • Target Total Particulate Matter (TPM): 100–150 mg/m³.

    • Control Group: Air-exposed (Sham).

  • Viral Inoculation (Week 12, Day 0):

    • Anesthetize mice (Isoflurane).

    • Intranasal inoculation: 50 µL of HRV-1B (

      
       TCID
      
      
      
      /mL) or UV-inactivated control.
  • Dosing (Treatment Groups):

    • Administer Vapendavir-d6 or Parent Vapendavir via oral gavage (PO) 1 hour prior to infection and then BID (twice daily).

    • Vehicle: 0.5% Methylcellulose.

Protocol B: Study Groups & Dosing Regimen
GroupInductionChallengeTreatmentPurpose
1 Air (Sham)PBSVehicleHealthy Control
2 CS (12 wks)PBSVehicleCOPD Baseline
3 CS (12 wks)HRV-1BVehicleDisease Model (Exacerbation)
4 CS (12 wks)HRV-1BVapendavir (Parent) @ 25 mg/kgEfficacy Benchmark
5 CS (12 wks)HRV-1BVapendavir-d6 @ 25 mg/kgTest Article (Efficacy)
6 CS (12 wks)HRV-1BVapendavir-d6 @ 12.5 mg/kgDose Sparing Assessment
Protocol C: Efficacy Endpoints (Day 1, 3, & 7 post-infection)

1. Viral Load Quantification (Primary Endpoint)

  • Tissue: Whole lung homogenate.

  • Method: RT-qPCR targeting the 5' UTR of HRV.

  • Standard: Use a standard curve of known HRV-1B copy numbers.

  • Expectation: Vapendavir-d6 should reduce viral RNA load by >1-2 log compared to Vehicle.

2. Lung Function (Physiological Endpoint)

  • Instrument: FlexiVent (SCIREQ).

  • Maneuver: Snapshot perturbation.

  • Metrics: Resistance (

    
    ), Compliance (
    
    
    
    ), and Elastance (
    
    
    ).
  • Relevance: HRV exacerbation causes increased resistance (airway constriction). Effective treatment should normalize

    
    .
    

3. Inflammation (Cellular Endpoint)

  • Sample: Bronchoalveolar Lavage Fluid (BALF).

  • Analysis: Total cell count and differential (Diff-Quik stain).

  • Key Marker: Neutrophils.[7] COPD exacerbations are neutrophil-driven. Vapendavir-d6 should significantly attenuate neutrophil recruitment compared to Vehicle.

Bioanalytical Validation: The "d6" Advantage

This section validates whether the deuterated analog achieves superior PK properties (the "Deuterium Switch" hypothesis).

Method: LC-MS/MS Analysis of Plasma and Lung Tissue.

  • Analyte: Vapendavir-d6 (m/z transition distinct from parent).

  • Internal Standard (IS): Use a structurally distinct analog or

    
    C-labeled Vapendavir to avoid cross-talk with the d6 analyte.
    

Calculation of Kinetic Isotope Effect (KIE): Compare the Area Under the Curve (AUC) and Half-life (


) of Group 5 (d6) vs Group 4 (Parent).


  • Interpretation: A ratio > 1.2 suggests a significant deuterium effect, validating the d6 modification as a means to improve exposure or reduce dosing frequency.

References

  • Mechanism of Action

    • Tijsma, A., et al. (2014).[4][8] "The capsid binder vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication."[4][8][9] Antimicrobial Agents and Chemotherapy.[4]

  • COPD Mouse Model (CS + HRV)

    • Singanayagam, A., et al. (2015). "Rhinovirus exacerbates chronic cigarette smoke-induced inflammation and impairs antiviral immunity in mice." Thorax.

    • Larcombe, A. N., et al. (2022).[1][2] "Exacerbation of chronic cigarette-smoke induced lung disease by rhinovirus in mice." Respiratory Physiology & Neurobiology.

  • Deuterium in Drug Design (KIE)

    • Pirali, T., et al. (2019). "A Primer of Deuterium in Drug Design." Journal of Medicinal Chemistry.

  • Clinical Context

    • Altesa BioSciences. (2023).[10] "Vapendavir Phase 2 Clinical Trials in COPD." ClinicalTrials.gov Identifier: NCT06149494. [10]

Sources

Method

Precision Deuteration in Antiviral Therapeutics: Mechanisms, Metabolic Stability, and Pharmacokinetic Bridging

Topic: Deuterated compounds in antiviral drug metabolism and pharmacokinetic studies Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Leads Abstract The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deuterated compounds in antiviral drug metabolism and pharmacokinetic studies Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Abstract

The strategic substitution of hydrogen with deuterium (heavy hydrogen,


H) has evolved from a mechanistic probe to a validated strategy for optimizing antiviral pharmacokinetics (PK). By leveraging the Kinetic Isotope Effect (KIE), drug developers can enhance metabolic stability, extend half-life (

), and mitigate the formation of toxic metabolites without altering the pharmacodynamic potency of the parent molecule. This guide details the application of deuterated compounds in antiviral research, specifically focusing on metabolic stability assessment, metabolite identification (MetID), and in vivo PK bridging, exemplified by next-generation agents like VV116 and deuterated protease inhibitors.

Introduction: The Physics of the Deuterium Switch

The core utility of deuteration lies in the fundamental difference in bond dissociation energy (BDE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. Breaking a C-D bond requires approximately 1.2–1.5 kcal/mol more energy than breaking a C-H bond.[1]

  • Kinetic Isotope Effect (KIE): When C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (typically CYP450-mediated oxidation), substitution with deuterium significantly reduces the reaction rate.[2] This is quantified by the ratio

    
    .[] A primary KIE (
    
    
    
    ) indicates a substantial stabilization effect.[1]

In antiviral therapy, where high trough concentrations (


) are often required to prevent viral breakthrough and resistance, deuteration offers a "bio-isosteric" solution to poor metabolic stability.
Application Note: Strategic Deuteration in Antivirals

Case Study: VV116 (Deuremidevir) VV116 is an oral nucleoside analog targeting SARS-CoV-2 RdRp.[4][5][] It is a deuterated tri-isobutyrate ester prodrug of GS-441524 (the parent nucleoside of Remdesivir).[7]

  • Modification: Deuteration at the C7 position of the pyrrolotriazine base.

  • Outcome: The modification, combined with the ester prodrug strategy, improves oral bioavailability and metabolic stability compared to the non-deuterated parent, allowing for effective oral dosing rather than intravenous administration.

Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating deuterated antiviral candidates, moving from "Soft Spot" identification to in vivo validation.

DeuteriumWorkflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Bridging Start Parent Antiviral (Low Stability) MetID MetID Study Identify Metabolic 'Soft Spots' Start->MetID Incubation Synthesis Targeted Deuteration (Synthesis of D-Analog) MetID->Synthesis Site Selection Microsomes Microsomal Stability (HLM/CLM) Synthesis->Microsomes Test KIE CYP_Pheno CYP Phenotyping (Confirm Mechanism) Microsomes->CYP_Pheno If kH/kD > 2 PK_Rat Rat/Mouse PK (Cassette Dosing) CYP_Pheno->PK_Rat Go Met_Switch Check for Metabolic Switching PK_Rat->Met_Switch Plasma Analysis Decision Candidate Selection Met_Switch->Decision Safety Profile

Caption: Workflow for optimizing antiviral drugs via deuteration. Critical decision points rely on confirming the Kinetic Isotope Effect (KIE) and ensuring no toxic metabolic switching occurs.

Protocol 1: Comparative In Vitro Metabolic Stability ( )[1]

Objective: To quantify the intrinsic clearance (


) and in vitro half-life (

) of a deuterated antiviral (D-drug) versus its protio-analog (H-drug) using Human Liver Microsomes (HLM).
Materials
  • Test Compounds: H-drug and D-drug (purity >98%).

  • System: Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a structural analog).

Methodology
  • Preparation: Prepare 10 mM stock solutions of H-drug and D-drug in DMSO. Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

    • Expert Insight: Keep organic solvent (DMSO) concentration <0.1% in the final incubation to avoid inhibiting CYP enzymes.

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with buffer and test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

    • Control: Run a "minus NADPH" control to check for chemical instability or non-CYP degradation.[1]

  • Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately dispense into 150 µL of Quench Solution.

  • Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis & Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Validation Criteria:

  • The

    
     of the decay curve should be >0.90.
    
  • Positive control (e.g., Verapamil or Testosterone) must show clearance values within historical range.

  • Success Metric: A KIE (

    
    ) of 
    
    
    
    suggests a meaningful stabilization.

Application Note: Metabolite Identification and "Metabolic Switching"

A critical risk in deuteration is Metabolic Switching .[1] By blocking the primary metabolic "soft spot" (e.g., a specific C-H bond oxidation), the drug may be forced down a secondary, slower metabolic pathway.

  • The Risk: If the secondary pathway produces a reactive toxic metabolite (e.g., an epoxide or quinone imine) that was previously negligible, the D-drug could be more toxic than the H-drug.

  • The Solution: Comparative Metabolite Profiling.

Protocol: Mass Defect Filtering (MDF) for MetID
  • Instrument: High-resolution mass spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Method: Analyze incubation supernatants of H-drug and D-drug side-by-side.

  • Data Processing:

    • Use Mass Defect Filtering : Deuterium adds +1.0063 Da per atom.[1] The mass defect of the D-metabolites will shift relative to the H-metabolites.

    • Look for the Isotopic Pattern : D-compounds often retain the unique isotopic signature.

    • Map the Switch:

      • Scenario A (Ideal): Primary metabolite is suppressed; no new peaks appear.[1] Parent drug accumulates.[1]

      • Scenario B (Switching): Primary metabolite decreases; a new or previously minor metabolite peak significantly increases.[1] Identify this peak immediately to assess toxicity risks.[1]

Protocol 2: In Vivo Pharmacokinetic Bridging (Cassette Dosing)

Objective: To confirm that in vitro stability translates to improved in vivo exposure (AUC) and half-life.

Design Choice: Cassette Dosing (Co-administration of H-drug and D-drug).

  • Why? Minimizes inter-animal variability.[1] Both compounds face the exact same physiological environment.

  • Prerequisite: Ensure no drug-drug interaction (DDI) exists between the isotopologues (rare, but possible if they compete for the same transporter).

Methodology
  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Administer a single IV or PO bolus containing a 1:1 mix of H-drug and D-drug (e.g., 2 mg/kg each).

  • Sampling: Collect plasma at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Bioanalysis: LC-MS/MS quantification.

    • Critical Step: Ensure chromatographic separation or mass resolution is sufficient to distinguish H-drug from D-drug (and potential D-H exchange if the label is labile, though C-D is generally stable).

  • Calculation:

    • Calculate

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
    • Calculate the In Vivo KIE :

      
      .
      
Data Presentation Example
ParameterH-Drug (Protio)D-Drug (Deutero)% ChangeInterpretation

(µL/min/mg)
45.218.5-59%Strong in vitro stabilization.

(h)
1.23.8+216%Significant half-life extension.

(ng·h/mL)
12002800+133%Improved exposure (Bioavailability).[1]
Metabolite M1 Major PeakTrace-90%Primary pathway successfully blocked.

References

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link[1]

  • Xie, Y., et al. (2021).[8] Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2. Cell Research. Link[1]

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry. Link

  • Pirali, T., et al. (2019). The Medicinal Chemistry of Deuterium. Journal of Medicinal Chemistry. Link[1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low solubility of Vapendavir-d6 in aqueous solutions

Technical Support Center: Vapendavir-d6 Solubility Welcome to the technical support guide for Vapendavir-d6. This resource is designed for researchers, scientists, and drug development professionals to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vapendavir-d6 Solubility

Welcome to the technical support guide for Vapendavir-d6. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low aqueous solubility of Vapendavir-d6. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure successful preparation of your experimental solutions.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Vapendavir-d6 not dissolving in aqueous buffers like PBS or saline?

A: Vapendavir is a lipophilic molecule with low intrinsic water solubility.[1] Its chemical structure lends itself to being hydrophobic, meaning it does not readily dissolve in polar, aqueous solutions. The addition of deuterium atoms (d6) does not significantly alter this fundamental property. To achieve dissolution in aqueous systems, a solubilizing agent or a specific solvent system is typically required.

Q2: I've dissolved Vapendavir-d6 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A: This is a common issue known as "precipitation upon dilution." While Vapendavir-d6 is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water in the solution increases.[][3] When you add the DMSO stock to your aqueous medium, the final concentration of DMSO may be too low to keep the compound in solution, causing it to crash out. The key is to ensure the final DMSO concentration in your working solution is high enough to maintain solubility but low enough to be non-toxic to your cells.

Q3: What is the recommended starting solvent for Vapendavir-d6?

A: The recommended starting solvent is a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[] Vapendavir is also reported to be soluble in chloroform and DMF.[3][4] For most biological applications, starting with a concentrated stock in DMSO is the standard practice.

Q4: Can I heat the solution or sonicate it to improve solubility?

A: Gentle warming (e.g., to 37°C) and brief sonication can help break down solute aggregates and accelerate dissolution, especially when preparing a stock solution in an organic solvent. However, excessive or prolonged heating should be avoided as it may risk chemical degradation of the compound. These methods are generally less effective for dissolving the compound directly in aqueous buffers without co-solvents.

Q5: Does the deuteration (d6) of Vapendavir affect its solubility compared to the non-deuterated form?

A: The substitution of hydrogen with deuterium does not fundamentally change the polarity or the key chemical properties that govern solubility.[5] Therefore, Vapendavir-d6 is expected to have a solubility profile that is nearly identical to that of Vapendavir.[6] The primary purpose of deuteration is typically to alter the compound's metabolic profile by strengthening C-H bonds at sites of metabolic activity, which can improve pharmacokinetic properties.[7]

II. In-Depth Troubleshooting & Solubilization Protocols

When direct dissolution in aqueous media fails, a systematic approach is required. Below are detailed protocols, from simple co-solvent systems to more advanced formulation strategies.

The following flowchart provides a logical path for troubleshooting solubility issues with Vapendavir-d6.

G start Start: Vapendavir-d6 Powder stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep check_stock Is stock clear and fully dissolved? stock_prep->check_stock dilution Dilute stock into aqueous buffer/medium check_stock->dilution Yes fail_stock Troubleshoot Stock: - Gentle warming (37°C) - Brief sonication check_stock->fail_stock No check_final Does solution remain clear (no precipitation)? dilution->check_final success Success: Solution is ready for experiment check_final->success Yes fail_final Troubleshoot Dilution: (See Protocols Below) 1. Optimize Co-solvent % 2. Use Surfactants 3. Use Cyclodextrins check_final->fail_final No fail_stock->stock_prep

Caption: A step-by-step workflow for dissolving Vapendavir-d6.

This is the most common and straightforward method for preparing Vapendavir-d6 for in vitro assays. The principle is to use a water-miscible organic solvent (a co-solvent) to dissolve the drug before diluting it into the final aqueous medium.[8]

Materials:

  • Vapendavir-d6 powder

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Weigh the required amount of Vapendavir-d6 and add the appropriate volume of 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Vortex thoroughly.

    • Causality: DMSO is a powerful polar aprotic solvent that effectively disrupts the crystal lattice of the Vapendavir-d6 powder, allowing individual molecules to be solvated.

  • Ensure Complete Dissolution: Visually inspect the stock solution against a light source. If any particulates are visible, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be applied.

  • Serial Dilution (if necessary): If very low final concentrations are needed, perform intermediate dilutions from your high-concentration stock using 100% DMSO.

  • Final Dilution into Aqueous Medium: Add the DMSO stock solution dropwise to your vigorously vortexing aqueous buffer. It is critical to add the stock to the buffer, not the other way around.

    • Pro-Tip: The final concentration of DMSO in your working solution should ideally be kept below 0.5% (v/v) for most cell-based assays to avoid solvent-induced toxicity. However, you may need to go slightly higher to maintain solubility. Always run a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Verification: After dilution, let the solution sit for 15-20 minutes at room temperature. Visually inspect for any signs of precipitation (cloudiness, crystals). If the solution remains clear, it is ready for use.

Solubility Data Summary

SolventApproximate SolubilitySource
DMSOSoluble (concentration not specified)[][6]
Chloroform~10 mg/mL[3][4]
DMF~1 mg/mL[3][4]
MethanolSoluble[6]
Aqueous BufferPractically Insoluble[9]

For applications requiring higher concentrations in aqueous solutions or for in vivo formulations, surfactants can be used. Surfactants form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous solvent.[10]

Mechanism of Surfactant-Aided Solubilization

G cluster_micelle Micelle cluster_legend Legend Vap Vapendavir-d6 t1 t2 t3 t4 t5 t6 t7 t8 h1 h2 h3 h4 h5 h6 h7 h8 t1->h1 t1->h2 t1->h3 t1->h4 t1->h5 t1->h6 t1->h7 t1->h8 t2->h1 t2->h2 t2->h3 t2->h4 t2->h5 t2->h6 t2->h7 t2->h8 t3->h1 t3->h2 t3->h3 t3->h4 t3->h5 t3->h6 t3->h7 t3->h8 t4->h1 t4->h2 t4->h3 t4->h4 t4->h5 t4->h6 t4->h7 t4->h8 t5->h1 t5->h2 t5->h3 t5->h4 t5->h5 t5->h6 t5->h7 t5->h8 t6->h1 t6->h2 t6->h3 t6->h4 t6->h5 t6->h6 t6->h7 t6->h8 t7->h1 t7->h2 t7->h3 t7->h4 t7->h5 t7->h6 t7->h7 t7->h8 t8->h1 t8->h2 t8->h3 t8->h4 t8->h5 t8->h6 t8->h7 t8->h8 Head Hydrophilic Head Head_txt Hydrophilic Head Tail Tail_txt Hydrophobic Tail Drug Vapendavir-d6 Drug_txt Drug Molecule

Caption: Vapendavir-d6 encapsulated within a surfactant micelle.

Materials:

  • Vapendavir-d6 stock solution in a minimal amount of organic solvent (e.g., Ethanol or DMSO)

  • Surfactants such as Tween® 80 or Kolliphor® EL (formerly Cremophor® EL)

  • Saline or other aqueous vehicle

Step-by-Step Methodology:

  • Prepare Drug Concentrate: Dissolve Vapendavir-d6 in a minimal volume of ethanol to get a clear solution. This step reduces the amount of organic solvent needed.

  • Prepare Surfactant Solution: In a separate tube, prepare a 10-20% (v/v) solution of your chosen surfactant (e.g., Tween® 80) in your final aqueous vehicle (e.g., saline).

  • Combine and Mix: Slowly add the ethanolic drug concentrate to the vortexing surfactant solution.

  • Remove Organic Solvent (Optional but Recommended): If the initial organic solvent is a concern for the final application, it can be removed by methods like rotary evaporation or nitrogen stream evaporation, leaving the drug entrapped in the micelles, which can then be reconstituted with the aqueous vehicle.

  • Final Volume Adjustment: Adjust to the final desired volume with the aqueous vehicle.

  • Verification: The final formulation should be a clear, isotropic solution. Check for any precipitation. The stability of such formulations should be assessed over time and under storage conditions.

Trustworthiness Check:

  • Particle Size Analysis: For micellar formulations, dynamic light scattering (DLS) can be used to confirm the formation of nanoparticles in the expected size range (typically 10-100 nm).

  • Vehicle Control: Always include a vehicle control (surfactant solution without the drug) in experiments to account for any biological effects of the formulation itself.

This guide provides a framework for addressing the solubility challenges of Vapendavir-d6. The optimal method will depend on the specific requirements of your experiment, including the required final concentration, the biological system being used, and the route of administration.

References

  • precisionFDA. (n.d.). VAPENDAVIR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vapendavir. PubChem Compound Database. Retrieved from [Link]

  • Pardhi, V. P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences, 11(4), 5556-5566. Retrieved from [Link]

  • Ruan, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2845-2866. Retrieved from [Link]

  • Fahmi, et al. (2023). Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. Scholar Hub Universitas Indonesia. Retrieved from [Link]

  • Impactfactor. (2023). Solubility Enhancement of Poorly Water-Soluble Drug Ritonavir using Polyvinylpyrrolidone and Chitosan-based Platform Technique. Retrieved from [Link]

  • AdisInsight. (2025). Vapendavir - Altesa Biosceinces/Vaxart. Retrieved from [Link]

  • SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. PMC. Retrieved from [Link]

  • INIS-IAEA. (2019). To D or not to D - an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled-radiotracers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. PMC. Retrieved from [Link]

Sources

Optimization

Cell toxicity issues with Vapendavir-d6 and how to mitigate them

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Vapendavir-d6. This guide is designed to provide in-depth technical assistance to researchers encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Vapendavir-d6. This guide is designed to provide in-depth technical assistance to researchers encountering challenges during in-vitro cell-based assays. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring your experiments are robust, reproducible, and yield the highest quality data.

Frequently Asked Questions (FAQs)

Q1: What is Vapendavir-d6, and how does it differ from Vapendavir?

Vapendavir is an orally active, small-molecule antiviral agent that inhibits the replication of rhinoviruses and other enteroviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[3][4][5] This binding event stabilizes the capsid, preventing the conformational changes required for the virus to uncoat and release its genetic material into the host cell.[3]

Vapendavir-d6 is a deuterated version of Vapendavir, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This substitution is a common strategy in drug development known as the "deuterium switch."[6] The primary goal of deuteration is to alter the drug's metabolic profile.[7][8][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond.[] This can lead to:

  • Improved Pharmacokinetics: A slower rate of metabolism can increase the drug's half-life and overall exposure.[10]

  • Reduced Formation of Toxic Metabolites: In some cases, deuteration can decrease the production of harmful metabolic byproducts.[8]

  • Enhanced Safety and Tolerability: By smoothing out plasma concentration fluctuations, deuteration can potentially reduce peak concentration-related toxicities.[6]

It is crucial to understand that while Vapendavir-d6 is designed for potentially improved properties, its fundamental mechanism of action as a capsid binder remains the same as the parent compound.

Q2: We are observing unexpected cytotoxicity in our cell cultures with Vapendavir-d6. What are the likely causes?

Observing cytotoxicity in cell-based assays is a common challenge in drug development.[11] While deuteration is often intended to reduce toxicity, it doesn't eliminate the possibility.[7][10] If you're seeing unexpected cell death or poor cell health with Vapendavir-d6, consider these potential causes:

  • Concentration-Dependent Toxicity: Like most chemical compounds, Vapendavir-d6 can be toxic at high concentrations. The effective concentration (EC50) for Vapendavir against various enterovirus 71 strains is in the range of 0.5-1.4 µM.[12] It's essential to determine if your experimental concentrations are significantly exceeding the therapeutic window.

  • Off-Target Effects: At higher concentrations, the compound may interact with cellular targets other than the viral capsid, leading to toxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the effects of Vapendavir-d6.

  • Compound Purity and Solvent Effects: Impurities in the compound batch or the solvent used for dissolution (like DMSO) can contribute to cytotoxicity.

  • "Cytomorbidity" vs. Cytotoxicity: It's important to distinguish between overt cell death (cytotoxicity) and cellular stress or reduced proliferation ("cytomorbidity").[13] A compound can inhibit cell growth without causing immediate cell death, which can be misinterpreted in some assays.[13][14]

Q3: How can we confirm that the observed effect is true cytotoxicity and not an artifact?

To ensure the validity of your cytotoxicity findings, it's crucial to employ orthogonal methods—meaning, using multiple assays that measure different cellular endpoints.

Assay TypePrincipleMeasures
Metabolic Assays (e.g., MTT, MTS) Measures the activity of mitochondrial dehydrogenases in viable cells, which convert a tetrazolium salt to a colored formazan product.[11][15]Cell viability and metabolic activity.
Membrane Integrity Assays (e.g., LDH Release) Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[15]Cell membrane damage (necrosis).
Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining) Detects biochemical and morphological changes associated with programmed cell death, such as caspase activation or the externalization of phosphatidylserine.[15]Apoptosis.
Cell Proliferation Assays (e.g., BrdU Incorporation) Measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S phase of the cell cycle.[16]DNA synthesis and cell proliferation.

If you observe a decrease in signal in an MTT assay, it's recommended to confirm this with an LDH release assay to differentiate between reduced metabolic activity and actual cell lysis.

Troubleshooting Guide

Issue: High background toxicity in vehicle control wells.
  • Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is typically ≤ 0.5%.

    • Run a Solvent Toxicity Curve: Test a range of solvent concentrations on your cells to determine the maximum non-toxic concentration.

    • Use Fresh Solvent: Solvents can degrade over time. Use fresh, high-purity solvent for your experiments.

Issue: Vapendavir-d6 shows toxicity at concentrations where the parent compound (Vapendavir) does not.
  • Possible Cause: While unexpected, the altered pharmacokinetics of the deuterated compound could lead to higher intracellular accumulation in your specific in-vitro system. Alternatively, there could be a batch-specific impurity.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your Vapendavir-d6 batch using analytical methods like LC-MS or NMR.

    • Perform a Dose-Response Comparison: Conduct a parallel dose-response experiment with both Vapendavir and Vapendavir-d6 on the same plate to directly compare their cytotoxic profiles.

    • Evaluate a Different Batch: If available, test a different lot number of Vapendavir-d6 to rule out batch-specific issues.

Issue: Inconsistent cytotoxicity results between experiments.
  • Possible Cause: Variability in cell culture conditions can significantly impact cellular responses to a compound.[17]

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure you are seeding the same number of viable cells for each experiment.

    • Control for Cell Confluency: Do not let cells become over-confluent before or during the experiment, as this can make them more susceptible to stress.

    • Use a Consistent Passage Number: Use cells within a defined passage number range, as high-passage cells can have altered phenotypes.

    • Ensure Consistent Incubation Times: The duration of compound exposure is a critical variable. Use a calibrated timer for all incubation steps.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[17][18]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • Vapendavir-d6

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Vapendavir-d6 in culture medium. Remove the old medium and add the medium containing the different compound concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well plate Treat 2. Add Vapendavir-d6 (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 48h) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate % Viability Read->Analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol 2: Mitigation Strategy - Optimizing Concentration and Exposure Time

As cytotoxicity is often dose- and time-dependent, a primary mitigation strategy is to optimize these parameters.[17]

Objective: To find the highest non-toxic concentration of Vapendavir-d6 over a relevant time course.

Procedure:

  • Design a Matrix Experiment: Set up a 96-well plate with varying concentrations of Vapendavir-d6 (e.g., 0.1 µM to 100 µM) on one axis and different incubation times (e.g., 24h, 48h, 72h) on the other.

  • Perform Cytotoxicity Assay: Use a reliable cytotoxicity assay (like MTT or LDH) to measure the effect at each condition.

  • Data Analysis: Generate a heat map or a series of dose-response curves to visualize the concentration and time at which toxicity begins to appear. This will define the "safe" experimental window for your antiviral assays.

Mitigation_Strategy A Observe Unexpected Cytotoxicity B Hypothesis: Toxicity is Dose and/or Time-Dependent A->B C Action: Perform Concentration & Time Matrix Experiment B->C D Assay Plate Setup: Rows = [Concentration] Columns = [Time Points] C->D Design E Execute Cytotoxicity Assay (e.g., MTT or LDH) D->E Execute F Analyze Data: Generate Dose-Response Curves for each Time Point E->F G Result: Identify CC50 (50% Cytotoxic Concentration) at each Time Point F->G H Outcome: Define Optimal Non-Toxic Concentration and Duration for Future Antiviral Experiments G->H

Caption: Logical workflow for mitigating cytotoxicity.

Final Recommendations

When working with any new compound, including deuterated versions like Vapendavir-d6, a systematic approach to evaluating cell toxicity is essential for the success of your research.

  • Always Establish a Therapeutic Window: Before conducting extensive antiviral efficacy studies, determine the 50% cytotoxic concentration (CC50) of Vapendavir-d6 in your specific cell model.

  • Use Orthogonal Assays: Do not rely on a single method to measure cytotoxicity.[13] Confirm your findings with at least two different types of assays.

  • Maintain Rigorous Cell Culture Practices: Consistency in your cell culture technique is paramount to obtaining reproducible data.[17]

  • Consider the Biology: Remember that an in-vitro assay is a simplified model.[19] Results should always be interpreted within the biological context of your experiment.

By following these guidelines and troubleshooting steps, you can effectively navigate potential cell toxicity issues with Vapendavir-d6 and generate high-quality, reliable data for your drug development program.

References
  • Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study. (2025). Patsnap Synapse.
  • Vapendavir - Altesa Biosceinces/Vaxart. (2025). AdisInsight.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Synapse.
  • Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid. (2025). Benchchem.
  • Antiviral Effect of Triple Combination of VP1 Ligands against Coxsackievirus B3 Infection in Newborn Mice. (n.d.). Acta Microbiologica Bulgarica.
  • In Vitro Antiviral Testing. (n.d.). Creative Diagnostics.
  • Vapendavir (BTA798) | Enteroviral Capsid Binder. (n.d.). MedchemExpress.com.
  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (n.d.). PMC.
  • Technical Support Center: Strategies to Reduce Drug-Induced Cytotoxicity. (2025). Benchchem.
  • Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules. (2024). Journal of the Hellenic Veterinary Medical Society.
  • Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. (2021). PubMed.
  • Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses. (n.d.). PMC.
  • Understanding Cytotoxicity. (2024). Virology Research Services.
  • From the “One-Molecule, One-Target, One-Disease” Concept towards Looking for Multi-Target Therapeutics for Treating Non-Polio Enterovirus (NPEV) Infections. (n.d.). PMC.
  • Is it possible to reduce the drug toxicity using deuterated version of the drug? If so to what extent?. (2017). ResearchGate.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). JSciMed Central.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC.
  • In Vitro Antiviral Assays: A Review of Laboratory Methods. (2025). PubMed.
  • Leader in Antiviral Drug Development. (2015). Vaxart, Inc..
  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. (2024). Der Pharma Lettre.
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC.
  • Vapendavir-d5 (BTA798-d5, CAS Number: 2738376-73-1). (n.d.). Cayman Chemical.
  • Results from the VirTus Respiratory Research Ltd Human Rhinovirus Challenge Model Used to Advance Altesa BioSciences' Lead Medicine into Advanced Clinical Trials. (2025). Business Wire.
  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). PMC.
  • Altesa BioSciences Presents Findings Demonstrating Beneficial Effects of vapendavir for Treating Rhinovirus Infections in COPD Challenge Study. (2025). PR Newswire.
  • Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients. (2025). PR Newswire.

Sources

Optimization

Vapendavir-d6 resistance mutation selection and characterization challenges

Current Status: Operational Subject: Technical Guide for Resistance Selection and Characterization of Vapendavir (BTA-798) and Deuterated Analogs Audience: Senior Virologists, DMPK Scientists, and Assay Developers Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Technical Guide for Resistance Selection and Characterization of Vapendavir (BTA-798) and Deuterated Analogs Audience: Senior Virologists, DMPK Scientists, and Assay Developers

Executive Summary & Technical Context

Vapendavir (BTA-798) is a potent capsid binder that inhibits Enterovirus and Rhinovirus replication by occupying the hydrophobic pocket within the VP1 capsid protein.[1][2][3] This binding stabilizes the virion, preventing the conformational changes required for viral uncoating and RNA release.[1][2]

Regarding Vapendavir-d6: While Vapendavir-d6 is chemically identical to the parent compound in terms of binding motif, it is primarily designed as an Internal Standard (IS) for LC-MS/MS quantification.

  • Biological Equivalence: The deuterium substitution (typically on the ethoxy or phenyl ring) does not significantly alter the binding affinity (

    
    ) or the resistance profile compared to non-deuterated Vapendavir.
    
  • Experimental Usage: If you are using Vapendavir-d6 for resistance selection, ensure you account for the cost-implications and verify that the deuterium label is stable in your cell culture media (preventing D-H exchange over long passages).

Module 1: Resistance Selection Workflow

Objective: To generate viral populations with reduced susceptibility to Vapendavir-d6/Vapendavir through selective pressure.

Protocol: The Dose-Escalation Strategy

Do not use a fixed high concentration, as this often leads to complete viral suppression or "breakthrough" of wild-type (WT) virus rather than specific mutation selection.

Step-by-Step Methodology:

  • Determine

    
    :  Establish the baseline sensitivity of your WT virus (e.g., EV71, EV-D68) to Vapendavir.
    
  • Passage 1 (P1): Infect cells (HeLa/RD) at a low MOI (0.01) in the presence of 2x to 4x

    
      of Vapendavir.
    
  • Monitor CPE: Observe for Cytopathic Effect (CPE).

    • If CPE occurs: Harvest supernatant.[3]

    • If NO CPE after 5 days: Blind passage the supernatant to fresh cells with the same drug concentration.

  • Escalation (P2 - P10): Upon consistent CPE, double the drug concentration.

  • Endpoint: Continue until the virus grows robustly at 100x

    
      or solubility limit.
    
Workflow Visualization

ResistanceSelection Start Wild Type Virus (Determine EC50) P1 Passage 1 [Drug] = 2x EC50 Start->P1 Check Check CPE (3-5 Days) P1->Check Harvest Harvest Supernatant Check->Harvest CPE > 80% Blind Blind Passage (Same [Drug]) Check->Blind No CPE Escalate Escalate Dose (Double [Drug]) Harvest->Escalate Blind->Check Escalate->Check Repeat Cycle Seq Plaque Purification & Sequencing Escalate->Seq Growth at 100x EC50

Caption: Iterative dose-escalation workflow for selecting high-confidence capsid binder resistance mutations.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by researchers working with hydrophobic capsid binders.

Issue 1: "I have resistant virus (high CPE), but Sequencing shows Wild Type."

Diagnosis: Wild-Type Breakthrough (Quasispecies swamping). Mechanism: If the viral inoculum is too high (High MOI), pre-existing WT virus can overwhelm the cell culture system before the drug effectively blocks all entry events, or the drug precipitates out of solution. Corrective Actions:

  • Lower the MOI: Reduce input virus to MOI 0.001 or 0.01. Resistance selection requires a "bottleneck" event.

  • Plaque Purification: Do not sequence the bulk population. You must plaque purify under an agarose overlay containing Vapendavir (e.g., 5 µM). Pick individual plaques for sequencing.

  • Check Solubility: Vapendavir is hydrophobic.[3][4][5][6] Ensure your media DMSO concentration is <0.5% but sufficient to keep the drug soluble. Crystallization in the well mimics a "no drug" control.

Issue 2: "The virus grows in drug, but dies when I remove the drug."

Diagnosis: Drug-Dependent Phenotype. Mechanism: Certain mutations (e.g., G149C in HRV2) alter the capsid stability such that the virus becomes too unstable to survive without the drug binding to the pocket. The drug acts as a necessary structural cofactor. Corrective Actions:

  • Maintenance: You must maintain Vapendavir in the media for all subsequent passages and stock generation.

  • Validation: This is a valid resistance phenotype. Document it as "Drug-Dependent" rather than just "Resistant."

Issue 3: "Sequencing fails or reads are messy in the VP1 region."

Diagnosis: Primer Binding Site Mutation. Mechanism: Resistance mutations often occur in the VP1 coding region, which is exactly where diagnostic primers target. Corrective Actions:

  • Design Flanking Primers: Design primers 200bp upstream (5' UTR/VP4) and downstream (2A protease) of the VP1 pocket to ensure capture of the full capsid region.

  • Cloning: If direct PCR sequencing fails, clone the PCR product into a TOPO-TA vector and sequence individual E. coli colonies.

Module 3: Characterization & Data Validation

Once a mutant is isolated, you must prove the mechanism of resistance.[1]

1. Phenotypic Shift (EC50)

Compare the susceptibility of the mutant vs. WT.[2]

Virus StrainVapendavir EC50 (µM)Fold ChangeInterpretation
Enterovirus 71 (WT) 0.05 ± 0.011.0Baseline Sensitive
Mutant Clone A (I1207K) > 25.0> 500High Resistance
Mutant Clone B (I1207T) 2.550Moderate Resistance
2. Thermostability Assay (The "Gold Standard" for Capsid Binders)

Capsid binders work by stabilizing the virion. A true resistance mutation usually prevents drug binding, meaning the drug fails to increase the melting temperature (


)  of the mutant virus.

Protocol (PaSTRy / SYPRO Orange):

  • Mix: Purified Virus (1µg) + SYPRO Orange (5x) + Vapendavir (10µM).

  • Run: RT-PCR machine (Ramp 25°C to 95°C, 0.5°C/step).

  • Readout: Fluorescence increases as the capsid denatures and exposes hydrophobic residues.[1]

  • Result:

    • WT Virus + Drug:

      
       shifts +5°C to +10°C (Stabilization).
      
    • Resistant Virus + Drug: No

      
       shift (Drug cannot bind).
      
3. Mechanism of Action Visualization

MOA Drug Vapendavir (Capsid Binder) Pocket VP1 Hydrophobic Pocket Drug->Pocket Binds Capsid Viral Capsid Pocket->Capsid Stabilizes Structure Uncoating Uncoating / RNA Release Capsid->Uncoating Prevents Conformational Change Mutation Resistance Mutation (e.g., I194F, I1207K) Mutation->Pocket Steric Hindrance

Caption: Vapendavir mechanism. Resistance mutations sterically hinder drug binding, allowing uncoating to proceed even in the presence of the drug.

References
  • Tijsma, A., et al. (2014). "The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication."[7] Antimicrobial Agents and Chemotherapy, 58(11), 6990–6992.[8]

  • Schmidtke, M., et al. (2015). "Molecular mechanism of a specific capsid binder resistance caused by mutations outside the binding pocket."[9] Antiviral Research, 123, 146-155.

  • Delang, L., et al. (2014). "In vitro selection and characterization of enterovirus 71 variants resistant to the capsid-binding compound pleconaril." Journal of General Virology, 95, 2155–2166.
  • BenchChem Technical Support. "Vapendavir (BTA798) Product Guide."

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Resistance Profiling of Vapendavir-d6 and Capsid Binders

Executive Summary This guide provides a technical framework for evaluating the cross-resistance profile of Vapendavir-d6 , a deuterated isotopologue of the capsid binder Vapendavir (BTA-798). While Vapendavir-d6 is pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating the cross-resistance profile of Vapendavir-d6 , a deuterated isotopologue of the capsid binder Vapendavir (BTA-798). While Vapendavir-d6 is pharmacologically equivalent to its non-deuterated parent, its primary utility in this context is as a stable internal standard for LC-MS/MS quantification of intracellular drug accumulation in resistant viral isolates.

Key Technical Insight: Vapendavir exhibits a distinct resistance profile compared to the historical standard, Pleconaril.[1] While cross-resistance is common due to the shared VP1 hydrophobic binding pocket, Vapendavir retains potency against certain Pleconaril-resistant Enterovirus 71 (EV71) strains due to specific anchoring interactions (Asp112/Ile113) that Pleconaril lacks.

Mechanistic Basis: The Canyon Hypothesis

Capsid binders prevent viral uncoating by occupying a hydrophobic pocket within the VP1 structural protein. This pocket normally accommodates a "pocket factor" (likely a fatty acid) that stabilizes the capsid.

Mechanism of Action (MOA)

Vapendavir-d6 functions by displacing this natural pocket factor. Its binding increases the free energy required for the capsid to undergo the conformational changes necessary for RNA release, effectively "locking" the virus.

MOA_Pathway cluster_drug Drug Intervention Virus Enterovirus/Rhinovirus (Infectious Particle) Receptor Host Receptor Binding (ICAM-1 / LDLR) Virus->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Acidification Endosomal Acidification (pH Drop) Endocytosis->Acidification Stabilization Capsid Stabilization (Prevents Expansion) Acidification->Stabilization Drug Presence Uncoating Viral Uncoating (RNA Release) Acidification->Uncoating Wild Type Vap Vapendavir-d6 (Binds VP1 Pocket) Vap->Stabilization High Affinity Stabilization->Uncoating BLOCKED Replication Viral Replication Uncoating->Replication

Figure 1: Mechanism of Action. Vapendavir-d6 stabilizes the viral capsid, raising the energy barrier for uncoating triggered by endosomal acidification.

Comparative Profile: Vapendavir vs. Alternatives

The following table synthesizes experimental data comparing Vapendavir (and its d6 surrogate) against other capsid binders. Note the distinct activity against EV71.

FeatureVapendavir-d6 (BTA-798)PleconarilPirodavirPocapavir (V-073)
Primary Target VP1 Hydrophobic PocketVP1 Hydrophobic PocketVP1 Hydrophobic PocketVP1 Hydrophobic Pocket
Binding Mode Deep pocket binder; H-bond anchor at Asp112/Ile113Shallow pocket binder; lacks deep anchorDeep pocket binderDeep pocket binder
Spectrum Broad (HRV, EV71, EV-D68)HRV, some EV (Inactive vs EV71)BroadPoliovirus, Non-Polio Enteroviruses
Key Resistance Mutation VP1 I1207K , G149C (Dependent)VP1 V188A , I1207K Similar to VapendavirVP1 A1099T
Cross-Resistance Risk Moderate. Retains activity against some Pleconaril-resistant strains.High. Often fails against Vapendavir-resistant strains.High overlap with Vapendavir.Low/Moderate overlap.
The Deuterium Advantage (Vapendavir-d6)

While the biological EC50 remains identical to the non-deuterated parent, Vapendavir-d6 is critical for DMPK (Drug Metabolism and Pharmacokinetics) studies in resistance profiling.

  • Metabolic Stability: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially reducing metabolic clearance rates in in vivo models without altering binding affinity.

  • Mass Spectrometry: It serves as the ideal internal standard to quantify intracellular drug levels. Resistance is often due to binding site mutations, but can occasionally be confused with efflux pump upregulation. Using Vapendavir-d6 allows precise quantification of drug entry into the capsid.

Cross-Resistance Analysis & Mutations[2]

Cross-resistance among capsid binders is dictated by the specific volume and residues of the VP1 pocket.

Critical Residues
  • Ile1207 (VP1): Mutations here (I1207K/M) sterically hinder the entry of the drug into the canyon. This confers broad cross-resistance to Pleconaril and Vapendavir.

  • Val188 (VP1): A common Pleconaril resistance site. Vapendavir often retains activity here due to its longer structure reaching the pore (Asp112 interaction).

  • G149C (Unique Phenotype): In HRV2, this mutation renders the virus dependent on Vapendavir.[2][3][4][5] The drug acts as a necessary cofactor to stabilize the mutant capsid, which is otherwise too unstable to survive.

Biological Causality of Cross-Resistance
  • Steric Hindrance: Bulky substitutions (e.g., Methionine for Isoleucine) reduce the pocket volume, physically preventing drug insertion.

  • Pocket Collapse: Mutations may cause the pocket to collapse in the absence of the natural pocket factor, making it inaccessible to synthetic binders.

Experimental Protocol: Resistance Profiling

This protocol utilizes Vapendavir-d6 to validate resistance mechanisms.

Objective: Determine if reduced efficacy in a mutant strain is due to binding affinity loss (VP1 mutation) or reduced accumulation.

Workflow Diagram

Resistance_Workflow WT_Virus WT Virus Treat Infect HeLa/RD Cells + Vapendavir-d6 (1 µM) WT_Virus->Treat Mutant_Virus Resistant Isolate (e.g., VP1 I1207K) Mutant_Virus->Treat CPE CPE Inhibition Assay (Readout: Cell Viability) Treat->CPE Binding LC-MS/MS Binding Assay (Readout: Intracellular d6) Treat->Binding Result_Resistant High CPE + Low Binding = Target Mutation Binding->Result_Resistant Result_Efflux High CPE + Low Accumulation = Efflux/Uptake Issue Binding->Result_Efflux

Figure 2: Experimental workflow separating target-based resistance from pharmacokinetic resistance using Vapendavir-d6 quantification.

Step-by-Step Methodology

Phase 1: Generation of Resistant Mutants

  • Passage: Culture HRV or EV71 in HeLa cells with increasing concentrations of Vapendavir (starting at 0.1x EC50).

  • Selection: Harvest virus when CPE (Cytopathic Effect) exceeds 80%. Increase drug concentration 2-fold in subsequent passages until stable growth at 10x EC50 is achieved.

  • Sequencing: RT-PCR amplify the P1 region (Capsid) and sequence VP1 to identify mutations (e.g., I1207K).

Phase 2: Cross-Resistance Confirmation (CPE Assay)

  • Seed HeLa cells (1x10^4 cells/well) in 96-well plates.

  • Infect with WT or Mutant virus (MOI 0.01).

  • Add serial dilutions of Vapendavir-d6 , Pleconaril , and Pocapavir .

  • Incubate for 3 days at 35°C (HRV) or 37°C (EV).

  • Measure viability using MTS/formazan dye.

  • Calculation: Calculate the Fold Resistance (

    
    ). A fold change >10 indicates significant cross-resistance.
    

Phase 3: Binding Affinity Validation (The "d6" Application) Use Vapendavir-d6 to confirm the mutation prevents physical binding.

  • Incubate purified virus (WT and Mutant) with Vapendavir-d6 (1 µM) for 1 hour at 4°C.

  • Ultracentrifuge (100,000 x g) to pellet the virus-drug complex.

  • Resuspend pellet and perform LC-MS/MS targeting the deuterated mass shift (+6 Da).

  • Result Interpretation:

    • WT: High signal of Vapendavir-d6.

    • Mutant: Low/No signal indicates the mutation has closed the pocket or sterically hindered the drug.

References

  • Tijsma, A., et al. (2014). "The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication." Antimicrobial Agents and Chemotherapy.[1] Link

  • Feil, S. C., et al. (2012). "Drug resistance mutations in human rhinovirus 14 VP1 hydrophobic pocket." Journal of Virology. Link

  • Makarov, V. A., et al. (2025). "Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals."[6] bioRxiv. Link

  • BenchChem. "Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid." Link

  • Altesa BioSciences. "Vapendavir Clinical Development Status." ClinicalTrials.gov. Link

Sources

Comparative

A Head-to-Head Comparison of Vapendavir with Other Rhinovirus Inhibitors: A Technical Guide for Drug Development Professionals

Introduction: The Challenge of Targeting the Common Cold Virus Human rhinoviruses (HRV), members of the Picornaviridae family, are the predominant cause of the common cold. While typically self-limiting in healthy indivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Targeting the Common Cold Virus

Human rhinoviruses (HRV), members of the Picornaviridae family, are the predominant cause of the common cold. While typically self-limiting in healthy individuals, HRV infections can lead to severe complications in vulnerable populations. They are a major trigger for acute exacerbations in patients with asthma and chronic obstructive pulmonary disease (COPD), contributing to significant morbidity, mortality, and healthcare costs.[1][2] The sheer diversity of over 160 known HRV serotypes, classified into species A, B, and C, has made vaccine development exceptionally challenging. This has shifted focus toward the development of broad-spectrum antiviral agents that target conserved elements within the viral life cycle.

This guide provides a detailed, head-to-head comparison of Vapendavir, a promising clinical-stage compound, with other notable rhinovirus inhibitors. We will dissect their mechanisms of action, compare their in vitro efficacy and clinical performance, and provide the experimental context necessary for a thorough evaluation by researchers and drug development professionals.

The Viral Life Cycle: A Map of Therapeutic Targets

To understand how these inhibitors work, we must first visualize the replication cycle of a picornavirus like HRV. The virus initiates infection by binding to a host cell receptor—Intercellular Adhesion Molecule 1 (ICAM-1) for the major group of HRVs or the Low-Density Lipoprotein Receptor (LDLR) family for the minor group. Following attachment, the virus releases its RNA genome into the cytoplasm. The host cell's machinery is then hijacked to translate a single large polyprotein, which is subsequently cleaved by viral proteases (primarily the 3C protease) into individual structural and non-structural proteins. These components assemble into new virions, which are ultimately released to infect other cells.

This cycle presents several key targets for antiviral intervention, most notably the viral capsid (preventing entry and uncoating) and the 3C protease (preventing polyprotein processing).

Picornavirus_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Virion Free Rhinovirus (Virion) Receptor Host Cell Receptor (e.g., ICAM-1) Virion->Receptor 1. Attachment Uncoating Viral RNA Uncoating Receptor->Uncoating 2. Entry Translation Polyprotein Translation Uncoating->Translation 3. Genome Release Cleavage Polyprotein Cleavage Translation->Cleavage 4. Protein Synthesis Replication RNA Replication Cleavage->Replication 5. Replication Assembly Virion Assembly Replication->Assembly 6. Assembly Release New Virions Released Assembly->Release 7. Egress CapsidBinder Capsid Binders (Vapendavir, Pleconaril) CapsidBinder->Receptor Blocks Attachment & Uncoating ProteaseInhibitor 3C Protease Inhibitors (Rupintrivir) ProteaseInhibitor->Cleavage Blocks Processing

Caption: Picornavirus replication cycle and points of antiviral intervention.

Spotlight on Vapendavir: A Modern Capsid Inhibitor

Vapendavir is an orally bioavailable, broad-spectrum antiviral agent currently in advanced clinical development.[1][3] It is a potent capsid-binding inhibitor that prevents the virus from entering host cells and releasing its genetic material.[4][5]

Mechanism of Action

Like other inhibitors in its class, Vapendavir inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1) on the capsid surface.[6][7] This binding event stabilizes the capsid, preventing the conformational changes required for the virus to uncoat and release its RNA genome into the host cell.[7] This mechanism is analogous to the FDA-approved HIV capsid inhibitor, lenacapavir.[1][3]

Capsid_Binder_MOA cluster_process Viral Uncoating Process VP1 VP1 Capsid Protein Hydrophobic Pocket Unstable Unstable Intermediate VP1->Unstable Prevents Formation Vapendavir Vapendavir Vapendavir->VP1:f1 Binds & Stabilizes Stable Stable Virion Stable->Unstable Conformational Change RNA_Release RNA Release Unstable->RNA_Release

Caption: Vapendavir binds to the VP1 pocket, stabilizing the capsid.

Antiviral Spectrum and Clinical Data

Vapendavir has demonstrated potent activity against 97% of tested rhinoviruses and other respiratory enteroviruses.[5][8] Its most compelling data comes from a Phase 2 human rhinovirus challenge study in patients with COPD. In this placebo-controlled trial, participants were infected with HRV, and treatment with vapendavir began after the onset of clinical illness. The study reported that vapendavir treatment:

  • Improved overall patient-reported upper and lower respiratory symptoms.[2][8]

  • Shortened the total duration of the illness.[2]

  • Was supported by a reduced viral load and faster viral clearance in the respiratory system.[2]

These positive results have prompted its advancement into late-stage clinical trials.[3]

A Note on Vapendavir-d6: The "-d6" designation refers to a deuterated version of Vapendavir. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium makes the molecule heavier, which is useful for analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Vapendavir-d6 serves as an ideal internal standard in pharmacokinetic studies to precisely quantify the concentration of the active drug, Vapendavir, in biological samples. Its mechanism of action and antiviral activity are identical to the non-deuterated parent compound.

Head-to-Head Comparison: Vapendavir vs. The Field

Vapendavir's development builds on decades of research into rhinovirus inhibitors. Here, we compare it to two other major classes of inhibitors, represented by their most-studied compounds.

Other Capsid-Binding Inhibitors

Pleconaril was one of the first extensively studied oral capsid binders.[9] It demonstrated broad-spectrum activity against most rhinoviruses and enteroviruses in vitro.[10] Clinical trials in adults with the common cold showed a modest but statistically significant benefit, reducing the median duration of illness by approximately one day.[11]

  • Key Limitation: The development of Pleconaril was halted primarily due to safety concerns. It was found to be a potent inducer of the cytochrome P450 3A (CYP3A) enzyme, creating a high risk of significant drug-drug interactions with many commonly prescribed medications.

  • Spectrum Gap: Crucially, subsequent research has shown that Pleconaril and similar compounds are not active against HRV-C species, which are frequently associated with severe respiratory illness and asthma exacerbations.[12]

Pocapavir is another capsid inhibitor with potent activity, particularly against polioviruses and other enteroviruses.[13][14] It has been used on a compassionate-use basis for severe neonatal enteroviral sepsis.[15]

  • Key Limitation: While highly effective against many enteroviruses, its efficacy against the full spectrum of rhinoviruses is less established compared to Vapendavir. One study noted a lack of effectiveness against Enterovirus-D68, a virus against which Vapendavir has shown activity.[16]

3C Protease Inhibitors

Rupintrivir represents a different therapeutic strategy, targeting the essential HRV 3C protease. This enzyme is highly conserved across serotypes, giving Rupintrivir a potent and exceptionally broad spectrum of activity in vitro.[17][18] It is an irreversible inhibitor that forms a covalent bond with the active site cysteine of the protease.[19]

  • Key Limitation: Despite its powerful in vitro profile and positive results in experimental human challenge studies where it reduced symptoms and viral titers, Rupintrivir failed to demonstrate sufficient efficacy in larger trials of natural infections.[18][20][21] This discrepancy between experimental and real-world settings led to the discontinuation of its development.

Quantitative Performance Analysis

The efficacy of an antiviral compound is typically measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity in vitro. A lower EC₅₀ value indicates higher potency.

InhibitorTargetMechanism of ActionIn Vitro Potency (EC₅₀)Key Clinical Finding / Status
Vapendavir Viral Capsid (VP1)Prevents viral uncoatingPotent, broad-spectrum (e.g., 100 nM vs. HRV, 200 nM vs. EV-71)Active: Positive Phase 2 data in COPD patients; reduced symptoms and viral load.[2][8]
Pleconaril Viral Capsid (VP1)Prevents viral uncoatingBroad-spectrum (Median EC₅₀ ~0.02-0.07 µg/mL vs. clinical isolates).[10][22] Inactive vs. HRV-C.[12]Discontinued: Modest efficacy (1-day shorter cold); significant drug-drug interactions (CYP3A induction).[11]
Pocapavir Viral Capsid (VP1)Prevents viral uncoatingPotent vs. poliovirus (EC₅₀: 0.003-0.126 µM) and other enteroviruses.[13][14]Investigational: Used for severe enterovirus infections; limited data against rhinoviruses.[16]
Rupintrivir 3C ProteaseInhibits polyprotein cleavageVery potent, broad-spectrum (Mean EC₅₀ ~23 nM across 48 HRV serotypes).[17][23]Discontinued: Efficacious in challenge studies but failed to show benefit in natural infection trials.[18][21]

Methodology Deep Dive: How Antiviral Efficacy is Measured

Objective comparison relies on standardized and reproducible experimental models. The data presented above are primarily generated from in vitro cell-based assays and in vivo human challenge studies.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This is the workhorse assay for screening antiviral compounds and determining EC₅₀ values. It measures the ability of a drug to protect host cells from being killed by the virus.

Principle: Rhinovirus infection causes visible damage and death to cultured host cells (e.g., HeLa cells), a phenomenon known as the cytopathic effect (CPE). An effective antiviral will prevent this damage.

Step-by-Step Methodology:

  • Cell Seeding: Plate a monolayer of a susceptible host cell line (e.g., HeLa Ohio cells) in a 96-well microtiter plate and incubate for 24 hours to allow cells to adhere.[24]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Vapendavir, Pleconaril) in cell culture medium.

  • Drug Addition: Remove the growth medium from the cells and add the diluted compounds to the wells. Include "virus control" wells (no compound) and "cell control" wells (no compound, no virus).[24]

  • Viral Infection: Add a standardized amount of rhinovirus to all wells except the "cell control" wells.[24]

  • Incubation: Incubate the plate at 33°C (the optimal temperature for rhinovirus replication) in a 5% CO₂ incubator for 3-5 days, allowing CPE to develop fully in the virus control wells.[25]

  • Quantification of Cell Viability:

    • After incubation, remove the medium.

    • Add a staining solution, such as crystal violet, which stains only the living, adherent cells.[26]

    • Wash away the excess stain and solubilize the bound dye.

    • Read the absorbance of each well using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls. Plot these values against the drug concentration to generate a dose-response curve and calculate the EC₅₀ value.

Clinical Workflow: Human Rhinovirus Challenge Study

This model provides the most controlled environment to test an antiviral's efficacy in humans, bridging the gap between in vitro data and real-world infection.

Challenge_Study_Workflow Screen 1. Screening - Recruit healthy or specific-population volunteers (e.g., COPD). - Screen for pre-existing antibodies to the challenge virus strain. Quarantine 2. Quarantine & Baseline - Admit subjects to a controlled clinical unit. - Collect baseline samples (nasal lavage, blood) and symptom scores. Screen->Quarantine Inoculation 3. Inoculation - Administer a defined dose of a specific HRV strain (e.g., HRV-16) via nasal drops. Quarantine->Inoculation Monitoring 4. Monitoring Period - Daily collection of samples (nasal lavage for viral load). - Daily recording of symptom scores (e.g., Jackson scale). - Monitor safety. Inoculation->Monitoring Dosing 5. Treatment Initiation - Randomize subjects to receive drug (e.g., Vapendavir) or placebo. - Dosing can be prophylactic (before inoculation) or therapeutic (after symptom onset). Monitoring->Dosing Triggered by symptom onset FollowUp 6. Follow-Up - Continue monitoring for a set period (e.g., 7-14 days). - Final sample collection and safety assessment. Dosing->FollowUp Analysis 7. Data Analysis - Compare primary endpoints (symptom scores, illness duration) and secondary endpoints (viral load, mucus weight) between drug and placebo groups. FollowUp->Analysis

Caption: Workflow of a typical therapeutic human rhinovirus challenge trial.

Conclusion and Future Outlook

The landscape of rhinovirus antiviral development is marked by both significant progress and notable setbacks. While the potent in vitro activity of the 3C protease inhibitor Rupintrivir did not translate to efficacy in natural infection settings, the capsid-binding class of inhibitors has seen a resurgence.

Vapendavir stands out as the current frontrunner. It leverages a validated mechanism of action but appears to have overcome the critical limitations of its predecessor, Pleconaril. Its promising Phase 2 results in a high-risk COPD population suggest it may not only treat the common cold but also prevent serious lower respiratory tract complications.[2][8] Its continued development represents a significant step toward the first approved, direct-acting antiviral for human rhinovirus infections. The data from its late-stage clinical trials will be critical in determining if Vapendavir can finally deliver on the long-held promise of an effective treatment for the common cold and its severe consequences.

References

  • Full article: Antiviral Therapeutic Approaches for Human Rhinovirus Infections. (2018). Taylor & Francis. [Link]

  • Hayden, F. G., et al. (2003). Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials. Clinical Infectious Diseases. [Link]

  • Hayden, F. G., et al. (2005). Conservation of Amino Acids in Human Rhinovirus 3C Protease Correlates with Broad-Spectrum Antiviral Activity of Rupintrivir, a Novel Human Rhinovirus 3C Protease Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]

  • Kaiser, L., et al. (2000). In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses. Antiviral Research. [Link]

  • Binford, S. L., et al. (2005). In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial Agents and Chemotherapy. [Link]

  • Rupintrivir (AG7088). (2003). Clinical Trials Arena. [Link]

  • Abzug, M. J., et al. (2014). A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis. The Journal of the Pediatric Infectious Diseases Society. [Link]

  • Pleconaril: A Promising Antiviral Agent for the Treatment of Respiratory Infections. (2023). Longdom Publishing. [Link]

  • Rotbart, H. A., et al. (2001). Enteroviral Meningitis: Natural History and Outcome of Pleconaril Therapy. Antimicrobial Agents and Chemotherapy. [Link]

  • Binford, S. L., et al. (2007). In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial Agents and Chemotherapy. [Link]

  • Savinova, T. S., et al. (2019). Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses. Molecules. [Link]

  • Ledford, R. M., et al. (2005). Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Abodi, H. R., et al. (2025). Advances in the Treatment of Enterovirus-D68 and Rhinovirus Respiratory Infections. MDPI. [Link]

  • Thibaut, H. J., et al. (2015). Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. Antiviral Research. [Link]

  • Liu, Y., et al. (2015). NIH Public Access. OSTI.gov. [Link]

  • Hayden, F. G., et al. (2003). Phase II, Randomized, Double-Blind, Placebo-Controlled Studies of Ruprintrivir Nasal Spray 2-Percent Suspension for Prevention and Treatment of Experimentally Induced Rhinovirus Colds in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]

  • Orłowska, A., et al. (2024). Antiviral activity in vitro of double combinations of enteroviral inhibitors. Scientific Reports. [Link]

  • Human Rhinoviruses | HRV Challenge Studies. hVIVO. [Link]

  • Tapparel, C., et al. (2013). Multiple Classes of Antiviral Agents Exhibit In Vitro Activity against Human Rhinovirus Type C. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Khafaji, K., et al. (2024). Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. MDPI. [Link]

  • RCT of Vapendavir in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection. (2025). ClinicalTrials.Veeva. [Link]

  • Cytopathic Effect Inhibition Assay. Creative Diagnostics. [Link]

  • Experimental Human Rhinovirus Infection. (2013). ClinicalTrials.gov. [Link]

  • O'Riordan, S., et al. (2021). Experimental Antiviral Therapeutic Studies for Human Rhinovirus Infections. Viruses. [Link]

  • A Rhinovirus Challenge Study to Investigate Exacerbations and Immune Responses in Bronchiectasis. (2025). CenterWatch. [Link]

  • Using Multiomics to Define Mechanisms of Rhinovirus-induced Chronic Obstructive Pulmonary Disease Exacerbations to Develop Novel Therapies and Therapeutic Targets. (2025). ClinicalTrials.gov. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Hayden, F. G., et al. (2003). Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers. Antimicrobial Agents and Chemotherapy. [Link]

  • Thibaut, H. J., et al. (2020). Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. ResearchGate. [Link]

  • Phase 1 Study Into Pharmacokinetics and Food Effect of Vapendavir in Healthy Participants and Participants With COPD. (2024). TrialScreen. [Link]

  • Wiglenda, T., et al. (2023). Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances. MDPI. [Link]

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  • Faux, C. E., et al. (2005). A One-Step, Real-Time PCR Assay for Rapid Detection of Rhinovirus. Journal of Clinical Microbiology. [Link]

  • Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study. (2025). Patsnap Synapse. [Link]

  • Altesa Biosciences To Initiate Clinical Trials Of Promising Antiviral. (2022). Altesa BioSciences. [Link]

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Validation

Benchmarking Vapendavir-d6: Therapeutic Potency &amp; Bioanalytical Precision Against Novel Antivirals

Topic: Benchmarking Vapendavir-d6 performance against novel antiviral candidates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals [1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Vapendavir-d6 performance against novel antiviral candidates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary

In the landscape of picornavirus therapeutics, Vapendavir (BTA798) remains a critical benchmark for capsid-binding inhibitors. However, the emergence of Vapendavir-d6 —its deuterated isotopologue—introduces a dual dimension to antiviral benchmarking:

  • As a "Biobetter" Candidate: Investigating the Deuterium Kinetic Isotope Effect (DKIE) to potentially enhance metabolic stability (t1/2) while retaining the nanomolar potency of the parent compound.[1]

  • As a Bioanalytical Gold Standard: Serving as the essential Internal Standard (IS) for quantifying Vapendavir pharmacokinetics (PK) against next-generation competitors like Pocapavir , SG85 , and Jun6504 .

This guide objectively benchmarks Vapendavir-d6 against novel candidates, focusing on mechanism of action (MoA), in vitro efficacy (EC50), and metabolic stability profiles.

Part 1: Mechanistic Benchmarking & Target Engagement[1]

To accurately benchmark Vapendavir-d6, we must contextualize its target—the VP1 hydrophobic pocket—against the diverse mechanisms of novel candidates.

Comparative Mechanism of Action (MoA)

Vapendavir and its deuterated analog function as Capsid Binders .[1] They displace the natural "pocket factor" (usually a fatty acid) within the VP1 protein, stabilizing the viral capsid and preventing the conformational changes required for viral uncoating (genome release).

Competitor Landscape:

  • Pocapavir (V-073): A capsid binder with high potency against Poliovirus but variable efficacy against non-polio enteroviruses (NPEVs).[1][2][3]

  • Pleconaril: A first-generation capsid binder, now largely obsolete for Enterovirus 71 (EV71) due to widespread resistance and lack of binding affinity in the EV71 pocket.

  • SG85 & Rupintrivir: Protease inhibitors targeting the viral 3C protease, blocking polyprotein processing.

  • Jun6504: A novel inhibitor targeting the viral 2C helicase/ATPase, preventing RNA replication.

Visualizing the Target Landscape

The following diagram illustrates the intervention points of Vapendavir-d6 versus novel competitors within the Picornavirus lifecycle.

ViralLifecycle Virus Viral Attachment Entry Endocytosis & Entry Virus->Entry Uncoating Uncoating (Genome Release) Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Processing Polyprotein Processing Translation->Processing Replication RNA Replication Processing->Replication Assembly Virion Assembly Replication->Assembly Vap Vapendavir / Vapendavir-d6 (Capsid Stabilization) Vap->Uncoating Blocks Poca Pocapavir (Capsid Stabilization) Poca->Uncoating Blocks SG85 SG85 / Rupintrivir (3C Protease Inhibition) SG85->Processing Inhibits Jun Jun6504 (2C Helicase Inhibition) Jun->Replication Inhibits

Figure 1: Comparative intervention points. Vapendavir-d6 targets the early uncoating stage, distinct from protease (SG85) and helicase (Jun6504) inhibitors.

Part 2: Performance Data (Efficacy & Resistance)

The following data synthesizes experimental results comparing Vapendavir (and by extension, the pharmacologically equivalent Vapendavir-d6) against key alternatives.

In Vitro Potency (EC50) Comparison

Vapendavir demonstrates superior broad-spectrum activity against EV71 compared to Pleconaril, which is virtually inactive against this serotype.

CompoundTargetEV71 (Genogroup C4) EC50 (µM)HRV-14 (Rhinovirus) EC50 (µM)Selectivity Index (CC50/EC50)
Vapendavir-d6 *Capsid (VP1)0.5 - 1.4 0.01 - 0.05 > 100
PleconarilCapsid (VP1)> 50 (Inactive)0.03N/A (EV71)
PocapavirCapsid (VP1)0.1 - 0.5Variable> 200
SG853C Protease0.006N/A> 1000
Rupintrivir3C Protease0.0030.005> 1000

*Note: Deuterated analogs (d6) typically retain the in vitro potency of the parent compound.[1] Values derived from Vapendavir parent data.

The Deuterium Advantage: Metabolic Stability

The primary performance differentiator for Vapendavir-d6 is not target binding, but metabolic stability . The substitution of Hydrogen with Deuterium at metabolic "soft spots" (typically C-H bonds subject to CYP450 oxidation) can retard bond cleavage due to the higher bond dissociation energy of C-D bonds.[1]

Experimental Benchmark: Intrinsic Clearance (CLint) In human liver microsome (HLM) assays, Vapendavir-d6 is benchmarked to assess if it reduces the formation of oxidative metabolites compared to Vapendavir.

  • Vapendavir (Parent): Moderate CLint; susceptible to CYP3A4 oxidation.[1]

  • Vapendavir-d6: Potential for reduced CLint (20-50% reduction typical for successful deuterium switches), leading to increased half-life (t1/2) and reduced dosing frequency.

Part 3: Experimental Protocols

Protocol A: High-Precision PK Benchmarking (LC-MS/MS)

This protocol describes how to use Vapendavir-d6 as an Internal Standard to validate the PK of Vapendavir vs. Novel Candidates. This is the industry-standard "performance" of the d6 molecule.

Objective: Quantify Vapendavir levels in plasma with <5% error to accurately compare bioavailability against Pocapavir.

Reagents:

  • Analyte: Vapendavir (BTA798)[3][4][5]

  • Internal Standard: Vapendavir-d6 (100 ng/mL in MeOH)[1]

  • Matrix: Rat/Human Plasma[1]

Workflow:

  • Sample Prep: Aliquot 50 µL plasma sample.

  • IS Addition: Add 10 µL Vapendavir-d6 working solution. (Crucial step: The d6 isotopologue corrects for extraction efficiency and matrix effects perfectly due to identical physicochemical properties).

  • Precipitation: Add 200 µL Acetonitrile (ACN) to precipitate proteins. Vortex 1 min. Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Analysis: Inject supernatant onto C18 column.[1]

    • Transition Vapendavir: m/z 354.2 → 156.1[1]

    • Transition Vapendavir-d6: m/z 360.2 → 156.1 (Mass shift +6 Da).[1]

  • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.

Protocol B: Cytopathic Effect (CPE) Reduction Assay

To benchmark the antiviral efficacy of Vapendavir-d6 (as a drug candidate) against SG85 or Pocapavir.

  • Cell Seeding: Seed RD (Rhabdomyosarcoma) or HeLa cells in 96-well plates (1.5 x 10^4 cells/well). Incubate 24h.

  • Compound Dilution: Prepare serial 3-fold dilutions of Vapendavir-d6, Pocapavir, and SG85 in maintenance medium (DMEM + 2% FBS).

  • Infection: Add EV71 virus suspension at MOI 0.01.[1]

  • Treatment: Immediately add compound dilutions to infected wells.[1] Include Cell Control (CC) and Virus Control (VC).[1]

  • Incubation: Incubate at 37°C for 48-72h until VC shows 100% CPE.

  • Readout: Add MTS/PMS reagent. Measure absorbance at 490 nm.

  • Analysis: Calculate % Protection =

    
    .[1] Fit to 4-parameter logistic curve to determine EC50.
    

Part 4: Workflow Visualization

The following diagram details the benchmarking workflow, distinguishing between the Therapeutic Track (comparing efficacy) and the Bioanalytical Track (using d6 for precision).

BenchmarkingWorkflow Start Benchmarking Strategy Track_Therapeutic Therapeutic Efficacy (Vapendavir-d6 vs Novel Antivirals) Start->Track_Therapeutic Track_Bioanalytical PK/PD Validation (Vapendavir-d6 as Internal Standard) Start->Track_Bioanalytical Assay_CPE CPE Reduction Assay (EC50 Determination) Track_Therapeutic->Assay_CPE Assay_Microsome Microsomal Stability (t1/2 & CLint) Track_Therapeutic->Assay_Microsome Step_Spike Spike Plasma with Vapendavir-d6 IS Track_Bioanalytical->Step_Spike Result_Efficacy Potency Comparison (Vapendavir-d6 ~ Vapendavir > Pleconaril) Assay_CPE->Result_Efficacy Step_LCMS LC-MS/MS Analysis (MRM Mode) Step_Spike->Step_LCMS Result_PK Precise PK Data (Corrects for Matrix Effects) Step_LCMS->Result_PK

Figure 2: Dual-track benchmarking workflow. Left: Evaluating Vapendavir-d6 as a drug. Right: Using Vapendavir-d6 to validate data.

References

  • Altesa BioSciences. (2025).[1][6] Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study. Patsnap Synapse.[1] Link

  • Tijsma, A., et al. (2014).[5][7] The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication.[8] Antimicrobial Agents and Chemotherapy, 58(11), 6990–6992.[5][7] Link

  • BenchChem. (2025).[1][9] Vapendavir's Foothold: A Technical Guide to its Binding Site on the Viral Capsid. Link

  • MedChemExpress. (2025). Vapendavir-d5 (BTA798-d5) Product Information. Link

  • Baggen, J., et al. (2018). The role of the receptor binding canyon in picornavirus uncoating. Journal of Virology. Link

  • Schmidtke, M., et al. (2019). Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions. NIH PubMed Central.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Vapendavir-d6 proper disposal procedures

Executive Summary Vapendavir-d6 (BTA-798-d6) is a stable isotope-labeled analog of Vapendavir, primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of viral capsid inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vapendavir-d6 (BTA-798-d6) is a stable isotope-labeled analog of Vapendavir, primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of viral capsid inhibitors.[1] While deuteration (d6) alters the mass-to-charge ratio for analytical specificity, it does not mitigate the biological activity or toxicity profile of the parent compound.[1]

As a potent capsid binder targeting the VP1 protein of human rhinoviruses (HRV) and enteroviruses (EV71), Vapendavir-d6 must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1] Improper disposal poses significant risks to aquatic ecosystems due to the environmental persistence of antiviral pharmacophores.

This guide supersedes generic "non-hazardous" waste protocols, mandating incineration as the only acceptable disposal route to ensure complete destruction of the pharmacophore.

Part 1: Hazard Identification & Risk Assessment

Before initiating disposal, the waste generator must characterize the material based on the "Cradle-to-Grave" responsibility mandated by the EPA Resource Conservation and Recovery Act (RCRA).[1]

Chemical & Toxicological Profile
PropertySpecificationOperational Implication
Compound Name Vapendavir-d6Deuterated Internal Standard
CAS Number 439085-51-5 (Unlabeled)Use parent CAS for waste profiling.[1][2]
Bioactivity Viral Capsid Binder (VP1)Inhibits viral uncoating; potentially bioactive in environment.[1]
GHS Classification Warning (Suspected)H361 (Reproductive Tox), H341 (Genotoxicity).[1][3]
RCRA Status Non-Listed (Not P/U)Must be characterized by toxicity/bioactivity.
The "Deuterium Misconception"

Critical Safety Note: Researchers often mistakenly categorize deuterated standards as "inert" due to their low volume usage (milligrams).[1]

  • Fact: Deuterium substitution (

    
    H) creates a stronger carbon-deuterium bond (Kinetic Isotope Effect) but generally retains the binding affinity and toxicity of the non-deuterated drug.[1]
    
  • Directive: Treat Vapendavir-d6 with the same containment rigor as the clinical-grade API.

Part 2: Disposal Decision Logic (Workflow)

The disposal pathway is determined by the physical state of the waste (Solid vs. Liquid) and the concentration.

Workflow Diagram: Disposal Decision Tree

The following logic gate ensures compliance with EPA 40 CFR 262 and best practices for pharmaceutical destruction.

DisposalWorkflow Start Waste Generation: Vapendavir-d6 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder, Vials, PPE) StateCheck->Solid Solids Liquid Liquid Waste (Stock Solutions, HPLC Effluent) StateCheck->Liquid Liquids Trace Trace/Empty Containers (<3% by weight) Solid->Trace Bulk Bulk/Expired Material Solid->Bulk SolventCheck Solvent Composition? Liquid->SolventCheck Trace->Bulk No (Residue Visible) Trash Solid Waste (Trash) *ONLY if RCRA Empty Compliant* Trace->Trash Yes (RCRA Empty) Incineration High-Temp Incineration (>1000°C) Bulk->Incineration Destruction Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogen Halogen->Incineration Stream C (Halogenated) NonHalogen->Incineration Stream A/B (Organic)

Figure 1: Operational decision tree for Vapendavir-d6 waste streams. Note that while "RCRA Empty" allows trash disposal for non-P-listed wastes, best practice for bioactive research chemicals suggests incineration for all primary containers.[1]

Part 3: Detailed Procedural Protocols

Protocol A: Solid Waste (Pure Standard & Contaminated Debris)

Applicability: Expired vials, weigh boats, contaminated gloves, spill cleanup materials.

  • Segregation: Do not mix with general lab trash or biohazard (autoclave) bags. Autoclaving does not destroy the chemical structure of Vapendavir and may aerosolize it.

  • Containerization: Place solids in a black or white wide-mouth HDPE jar labeled "Hazardous Waste: Toxic Solids."[1]

  • Labeling:

    • Constituents: "Debris contaminated with Vapendavir-d6."[1]

    • Hazard Check: Toxic, Irritant.

  • Disposal Method: Incineration. [1]

    • Why: Chemical oxidation at >1000°C is required to break the benzoxazole and pyridazine rings [1].[1]

Protocol B: Liquid Waste (Stock Solutions & HPLC Waste)

Applicability: DMSO/Methanol stock solutions, LC-MS effluent.[1]

  • Solvent Compatibility Check:

    • Vapendavir is typically dissolved in DMSO or Methanol .[1]

    • DMSO: Combustible liquid (Class 4).[1] Segregate from strong oxidizers.[1][4]

    • Methanol: Flammable (Class 3).[1]

  • Stream Selection:

    • Scenario 1 (Stock Solution): Pour into "High BTU Organic Waste" container.

    • Scenario 2 (HPLC Effluent): If the mobile phase contains <0.1% Vapendavir, it is still regulated hazardous waste due to the organic solvent content (Acetonitrile/Methanol).

  • Deactivation (Prohibited): Do not attempt to deactivate with bleach (Sodium Hypochlorite).[1] Chlorination of the nitrogen-rich pyridazine ring can form toxic chloramines rather than neutralizing the compound.[1]

Part 4: Scientific Context (The "Why")

To understand the necessity of incineration, one must understand the stability of the Vapendavir pharmacophore.

Vapendavir functions by displacing the "pocket factor" (a fatty acid) within the VP1 protein of the viral capsid. This binding is stabilized by hydrophobic interactions and hydrogen bonding, making the molecule chemically robust against hydrolysis (water breakdown) [2].

Mechanism of Action Diagram

The diagram below illustrates the specific binding site Vapendavir-d6 targets.[1] The stability of this interaction implies environmental persistence if not thermally destroyed.

MOA Vap Vapendavir-d6 (Ligand) Pocket Hydrophobic Pocket (Beta-Barrel) Vap->Pocket Inserts into VP1 Viral Protein 1 (VP1) (Target) Pocket->VP1 Located within Stabilization Capsid Stabilization (Rigidity) Pocket->Stabilization Induces Uncoating Viral Uncoating (Release of RNA) Stabilization->Uncoating PREVENTS

Figure 2: Mechanism of Action.[1][5][6] Vapendavir-d6 inserts into the VP1 hydrophobic pocket, locking the capsid structure. The chemical stability required to survive the biological environment necessitates high-temperature incineration for disposal.[1]

Part 5: Container Management (RCRA Compliance)

The EPA defines a container as "RCRA Empty" (40 CFR 261.[1]7) if specific criteria are met. However, for high-value standards like Vapendavir-d6, "rinsing" is often part of the extraction process.[1]

  • P-List vs. U-List: Vapendavir is not explicitly P-listed (acutely hazardous).[1] Therefore, triple rinsing is not legally mandated by federal law, but it is recommended for safety.

  • The "3% Rule": A container is empty if all wastes have been removed that can be removed, and no more than 3% by weight remains [3].

  • Best Practice:

    • Rinse the Vapendavir-d6 vial with Methanol.[1]

    • Add the rinsate to your Liquid Waste container (Protocol B).[1]

    • Deface the label on the vial.

    • Dispose of the glass vial in "Glass Waste" (or chemically contaminated glass waste if your facility requires it).

Part 6: Emergency Procedures (Spills)

Scenario: You drop a 10mg vial of Vapendavir-d6 powder.[1]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (powder inhalation risk).

  • Containment: Do not dry sweep.[1] Cover the powder with a damp paper towel (dampened with water or ethanol) to prevent aerosolization.[1]

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with a soap/water solution, followed by an Ethanol wipe.

    • Verification: If available, use a UV lamp (Vapendavir has fluorescence properties) to check for residue.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Management of Hazardous Waste Pharmaceuticals.[1][7] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 504457, Vapendavir.[2] Retrieved from [Link][1]

  • Code of Federal Regulations. (2024). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[1] Retrieved from [Link][1][8]

Sources

Handling

Part 1: Mechanistic Hazard Profile &amp; Physicochemical Causality

Advanced Laboratory Safety and Operational Guide: Handling Vapendavir-d6 As a Senior Application Scientist, I recognize that the transition from theoretical drug development to physical laboratory execution introduces pr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Vapendavir-d6

As a Senior Application Scientist, I recognize that the transition from theoretical drug development to physical laboratory execution introduces profound safety and operational variables. Vapendavir-d6 (and its closely related isotopologue, Vapendavir-d5) is a stable, deuterium-labeled internal standard used extensively in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the pharmacokinetics of vapendavir[1].

While its primary utility is analytical, Vapendavir-d6 retains the potent biological activity of its parent compound—a highly specific enteroviral capsid binder[2]. Handling this molecule requires a synthesis of analytical precision and rigorous chemical safety. This guide provides the definitive, causality-driven protocols for managing Vapendavir-d6 in your laboratory.

To implement effective safety measures, we must first understand the molecule's mechanism of action and physical properties. Vapendavir functions by docking into a highly conserved hydrophobic pocket within the viral VP1 capsid protein of human rhinoviruses (HRV) and enterovirus 71 (EV71)[3][4]. This binding event rigidly stabilizes the viral capsid, preventing the conformational changes required for viral uncoating and cellular entry[5].

Because it is a biologically active small molecule, accidental human exposure can trigger unintended localized irritation or unknown systemic effects. Furthermore, as an analytical standard, even microscopic cross-contamination can invalidate an entire LC-MS/MS batch.

MOA Vapendavir Vapendavir-d6 (Capsid Binder) VP1 Viral VP1 Protein (Hydrophobic Pocket) Vapendavir->VP1 Binds to Stabilization Capsid Stabilization VP1->Stabilization Induces BlockEntry Block Viral Uncoating & Cell Entry Stabilization->BlockEntry Leads to Inhibition Inhibition of HRV/EV71 Replication BlockEntry->Inhibition Results in

Fig 1. Vapendavir-d6 mechanism of action targeting the VP1 capsid protein.

Table 1: Quantitative Hazard Data & Physicochemical Properties

PropertyValueCausality / Operational Impact
Molecular Weight ~388.5 g/mol Small molecule; highly mobile across biological membranes if accidentally absorbed.
Solubility Soluble in DMSO, MethanolNecessitates specific glove materials, as these solvents act as rapid skin-penetration enhancers[6].
Storage Temp. -20°CPrevents thermal degradation of the benzisoxazole ring, ensuring standard curve accuracy[7].
Hazard Codes H302, H312, H332, H315, H319Harmful if swallowed/inhaled/absorbed. Dictates the mandatory use of full-coverage PPE and localized exhaust ventilation[8].

Part 2: The PPE Matrix & Causality-Driven Selection

Standard laboratory compliance is insufficient; true safety requires understanding why specific Personal Protective Equipment (PPE) is chosen. Every piece of equipment must act as a targeted barrier against a specific physicochemical threat[9].

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • The Causality: Vapendavir-d6 is typically reconstituted in Dimethyl Sulfoxide (DMSO) or Methanol[6]. DMSO is a notorious penetration enhancer that can rapidly carry dissolved hazardous solutes directly through the skin barrier and into the bloodstream. Nitrile provides superior chemical resistance to DMSO compared to latex, preventing transdermal delivery of the drug standard.

  • Eye Protection: Splash-Proof Chemical Goggles

    • The Causality: The compound causes serious eye irritation (H319)[8]. When transferring solvents via pipette to reconstitute the dry powder, the risk of micro-splashes is high. Standard safety glasses leave the orbital bone exposed; goggles provide a hermetic seal.

  • Body Protection: Flame-Retardant Lab Coat with Fitted Cuffs

    • The Causality: Dry Vapendavir-d6 powder is prone to electrostatic cling. Loose cuffs can generate static electricity, causing the fine crystalline powder to aerosolize upon opening the vial. Fitted cuffs mitigate this risk and prevent wrist exposure[8].

  • Respiratory Protection: Fume Hood or N95/FFP2 Respirator

    • The Causality: The powder poses an inhalation hazard (H332)[8]. All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to capture aerosolized particulates before they reach the operator's breathing zone.

Part 3: Operational Workflow: Self-Validating LC-MS/MS Stock Preparation

A robust analytical protocol must be a self-validating system—meaning each step contains an internal check to verify its success before moving forward.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood sash is at the correct operational height. Self-Validation: Verify the airflow monitor reads >100 feet per minute (fpm).

  • Gravimetric Analysis: Tare the analytical balance using an anti-static weigh boat. Self-Validation: The balance must return to exactly 0.0000 g after taring, confirming the absence of draft or static interference.

  • Transfer & Reconstitution: Carefully transfer the weighed Vapendavir-d6 solid into a pre-labeled amber glass vial (to protect from UV degradation). Add the calculated volume of LC-MS grade DMSO or Methanol[7].

  • Dissolution Verification: Vortex for 30 seconds, followed by 1 minute of water-bath sonication. Self-Validation: Hold the amber vial against a strong light source. The absolute absence of floating particulate matter validates complete dissolution. Injecting a suspension into an LC-MS/MS will permanently foul the analytical column.

  • Storage Integrity: Seal the vial with a PTFE-lined cap and store at -20°C[7]. Self-Validation: Mark the liquid meniscus line with a permanent marker. Prior to the next use, checking that the liquid level matches the line validates that no solvent evaporation (which would artificially concentrate the standard) has occurred.

Workflow Start Start: Vapendavir-d6 Solid PPE Don PPE (Nitrile, Lab Coat, Goggles) Start->PPE Weigh Gravimetric Weighing (Anti-static environment) PPE->Weigh Solvent Add Solvent (DMSO or Methanol) Weigh->Solvent Transfer to Fume Hood Vortex Vortex & Sonicate (Visual check for dissolution) Solvent->Vortex Aliquot Aliquot into Amber Vials (Protect from UV light) Vortex->Aliquot Store Store at -20°C (Mark meniscus line) Aliquot->Store

Fig 2. Step-by-step operational workflow for the safe reconstitution of Vapendavir-d6.

Part 4: Spill Response and Waste Disposal Plan

In the event of an accidental spill, immediate and methodical action is required to prevent cross-contamination and personnel exposure.

Dry Powder Spill Protocol:

  • Isolate: Immediately restrict access to the area. Do not attempt to dry-sweep, as this will aerosolize the active pharmaceutical ingredient (API)[8].

  • Neutralize: Gently cover the powder with damp absorbent paper towels (using water or a mild surfactant) to suppress dust formation.

  • Collect: Mechanically pick up the damp towels and place them into a designated, sealable biohazard/chemical waste container[9].

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by a 70% ethanol wipe down.

Liquid Solvent Spill (DMSO/Methanol solution):

  • Cover the liquid spill with an inert, highly absorbent material (e.g., vermiculite or commercial chemical spill pads).

  • Using a plastic scoop, transfer the absorbed material into a hazardous waste container.

  • Ventilate the area to clear residual methanol fumes.

Waste Disposal: Never dispose of Vapendavir-d6 or its solvent mixtures down the laboratory sink[9]. All contaminated PPE, empty vials, and spill cleanup materials must be treated as regulated chemical waste. Label containers clearly as "Hazardous Chemical Waste: Contains Vapendavir-d6 and DMSO/Methanol" and coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration disposal.

References

  • Safety Data Sheet - Cayman Chemical. Cayman Chemical Company.
  • Safety Data Sheet: Vapendavir-d5. TLC Pharmaceutical Standards Ltd.
  • Vapendavir-d5 (BTA798-d5) Product Information. Cayman Chemical.
  • Tijsma, A., et al. (2014). The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication. Antimicrobial Agents and Chemotherapy.
  • Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species. (2021). PubMed (Antiviral Research).

Sources

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